molecular formula C17H24O4 B139493 Monoisononyl phthalate CAS No. 106610-61-1

Monoisononyl phthalate

Cat. No.: B139493
CAS No.: 106610-61-1
M. Wt: 292.4 g/mol
InChI Key: RNCMBSSLYOAVRT-UHFFFAOYSA-N
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Description

Monoisononyl phthalate (MiNP) is a primary metabolite of di-isononyl phthalate (DiNP), a high-molecular-weight phthalate widely used as a plasticizer . As a reference standard, MiNP is critical for investigating the mechanisms of phthalate toxicity and human exposure assessment. Research indicates that MiNP and other DiNP metabolites exhibit a potential to inhibit key detoxification enzymes, specifically members of the sulfotransferase (SULT1) family, which may disrupt the metabolism of endogenous hormones and neurotransmitters . Phthalates like DiNP and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) . Toxicological studies are central to its research value, with computational models predicting that DiNP metabolites may cause liver damage and inhibit peroxisome proliferator-activated receptors (PPARs) . Prolonged phthalate exposure is associated with adverse effects on the liver, where it can disrupt the biological redox system, leading to oxidative stress and alterations in cellular signaling pathways . Furthermore, epidemiological and experimental studies link phthalate exposure to broader health implications, including effects on the reproductive system and metabolic syndrome . This product, characterized by its molecular formula C17H24O4 and a molecular weight of 292.4 g/mol, is intended for use in analytical chemistry, toxicology, and environmental health research . It is supplied as a high-purity standard to ensure reliable and reproducible results in mass spectrometry, chromatography, and in vitro bioassays. This compound is provided strictly "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, or for any form of human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyloctoxycarbonyl)benzoic acid
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InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910057
Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
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Molecular Weight

292.4 g/mol
Source PubChem
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CAS No.

106610-61-1, 68515-53-7
Record name 1-(7-Methyloctyl) 1,2-benzenedicarboxylate
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Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Record name 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester
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Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
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Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Foundational & Exploratory

Monoisononyl phthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Monoisononyl Phthalate (MINP): Structure, Properties, and Analysis

Introduction

This compound (MINP) is the primary monoester metabolite of the widely used plasticizer, diisononyl phthalate (DiNP). While not intentionally produced or used commercially itself, MINP is a critical analyte in the fields of toxicology, environmental science, and drug development due to its formation in biological systems following exposure to DiNP. DiNP is a key component in a vast array of consumer products, including PVC flooring, cables, toys, and food packaging materials, leading to ubiquitous human exposure.[1] Consequently, understanding the chemical nature, metabolic fate, and toxicological profile of MINP is paramount for assessing the risks associated with DiNP exposure. This guide provides a comprehensive technical overview of MINP, from its fundamental chemical structure to the sophisticated analytical methodologies required for its quantification in biological matrices.

Chemical Identity and Structure

This compound is a phthalic acid monoester. It is formed by the formal condensation of one of the two carboxylic acid groups of phthalic acid with the hydroxyl group of isononanol.[2] The "isononyl" group is a branched nine-carbon alkyl chain, which can exist as various isomers. The most common structure features a 7-methyloctyl chain.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueSource
IUPAC Name 2-{[(7-methyloctyl)oxy]carbonyl}benzoic acid[3]
Molecular Formula C17H24O4[2][3]
Molecular Weight 292.375 g/mol [3]
CAS Number 106610-61-1[2][3]
SMILES CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O[2][3][4]
InChIKey RNCMBSSLYOAVRT-UHFFFAOYSA-N[2][3][4]
Structural Representation

The two-dimensional chemical structure of the common isomer of this compound is depicted below. The structure consists of a benzene ring with two adjacent carboxyl groups. One carboxyl group is esterified with an isononyl alcohol, while the other remains a free carboxylic acid, a key feature influencing its chemical properties and biological activity.

MINP_Structure cluster_ring cluster_ester cluster_acid cluster_chain C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_acid C C6->C_acid O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 O_acid1 O C_acid->O_acid1 O_acid2 OH C_acid->O_acid2 C_chain1 CH₂ O_ester2->C_chain1 C_chain2 CH₂ C_chain1->C_chain2 C_chain3 CH₂ C_chain2->C_chain3 C_chain4 CH₂ C_chain3->C_chain4 C_chain5 CH₂ C_chain4->C_chain5 C_chain6 CH C_chain5->C_chain6 C_chain7 CH₃ C_chain6->C_chain7 C_chain8 CH₃ C_chain6->C_chain8

Caption: 2D structure of this compound (MINP).

Physicochemical Properties

The physicochemical properties of MINP govern its behavior in both environmental and biological systems, influencing its solubility, membrane permeability, and potential for bioaccumulation. A summary of key computed properties is provided in Table 2.

PropertyValueImplicationSource
XLogP3 5.6High lipophilicity, suggesting potential for membrane interaction and bioaccumulation.[2]
Polar Surface Area 63.6 ŲModerate polarity, influencing solubility and transport across membranes.[2]
pKa (Strongest Acidic) 3.08The carboxylic acid group is readily deprotonated at physiological pH, existing primarily as a charged carboxylate anion.
Rotatable Bond Count 10High conformational flexibility.[2]
Water Solubility (ALOGPS) 5.10e-03 g/LLow water solubility, consistent with its lipophilic character.[3] Problems can arise in aquatic toxicity testing due to this property.[5][3]
Hydrogen Bond Donors 1From the carboxylic acid group.[2]
Hydrogen Bond Acceptors 4From the ester and carboxylic acid oxygens.[2]

The high lipophilicity (XLogP3 of 5.6) combined with the presence of an ionizable carboxylic acid group gives MINP amphipathic characteristics. At physiological pH (~7.4), the carboxylic acid is deprotonated, increasing water solubility compared to the parent diester, DiNP. However, the long, branched alkyl chain still imparts significant nonpolar character, facilitating interactions with lipid bilayers and hydrophobic pockets of proteins.

Metabolism and Toxicokinetics

MINP is not a commercial product but rather the product of in-vivo metabolism. Humans are exposed to the parent compound, DiNP, which is then metabolized.[1]

Metabolic Pathway

The metabolism of phthalate diesters occurs in a two-phase process.[1]

  • Phase I Hydrolysis: DiNP is first hydrolyzed by non-specific esterases, primarily in the gastrointestinal tract and liver, into its monoester, MINP, and isononyl alcohol. This initial step is critical as the resulting monoester is often considered more biologically active than the parent diester.[1]

  • Phase II Oxidation & Conjugation: MINP is the substrate for further Phase I and Phase II metabolic reactions. The alkyl chain of MINP can be hydroxylated and subsequently oxidized to form secondary metabolites such as mono-hydroxy-isononyl phthalate (MHiNP), mono-oxo-isononyl phthalate (MOiNP), and mono-carboxy-isooctyl phthalate (MCiOP).[1] These oxidized metabolites, along with MINP itself, can be conjugated (e.g., via glucuronidation) to increase water solubility and facilitate excretion, primarily in the urine.[1]

Metabolism_Pathway DiNP Diisononyl Phthalate (DiNP) MINP This compound (MINP) DiNP->MINP Phase I (Esterase Hydrolysis) MHiNP Mono-hydroxy-isononyl Phthalate (MHiNP) MINP->MHiNP Oxidation MOiNP Mono-oxo-isononyl Phthalate (MOiNP) MINP->MOiNP Oxidation MCiOP Mono-carboxy-isooctyl Phthalate (MCiOP) MINP->MCiOP Oxidation Excretion Urinary Excretion (Conjugated forms) MINP->Excretion Phase II (Conjugation) MHiNP->Excretion Phase II (Conjugation) MOiNP->Excretion MCiOP->Excretion

Caption: Metabolic pathway of DiNP to MINP and its derivatives.

Toxicological Profile

The toxicological concerns surrounding DiNP are largely attributed to its metabolite, MINP. As an endocrine-disrupting chemical (EDC), MINP is implicated in a range of adverse health effects.

  • Endocrine and Reproductive Toxicity: Phthalates are known for their potential to interfere with the endocrine system. MINP has been associated with developmental and reproductive toxicity.[2]

  • Mechanism of Action: A proposed mechanism for MINP's toxicity involves the inhibition of sulfotransferase (SULT) enzymes, particularly members of the SULT1 family.[1] These enzymes are crucial for the metabolism and detoxification of various endogenous and xenobiotic compounds. Inhibition of SULTs can disrupt hormonal balance and cellular signaling pathways.

  • Other Toxicities: Regulatory assessments have flagged MINP for potential immunotoxicity and respiratory toxicity.[2]

The causality behind these effects lies in the ability of MINP to mimic or antagonize endogenous hormones and to interfere with key enzymatic processes, leading to downstream dysregulation of physiological functions.

Analytical Methodologies

Accurate quantification of MINP in biological matrices like urine and blood is essential for human biomonitoring and exposure assessment. The gold-standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6]

Experimental Protocol: Quantification of MINP in Urine by LC-MS/MS

This protocol describes a robust, self-validating workflow for the determination of MINP and its oxidized metabolites. The key to trustworthiness is the inclusion of isotopically labeled internal standards.

1. Sample Preparation (Rationale: Release conjugated metabolites and concentrate analytes)

  • Step 1.1: Aliquot 1 mL of urine into a clean polypropylene tube.

  • Step 1.2: Fortify the sample with an internal standard solution containing isotopically labeled MINP (e.g., ¹³C₄-MINP). Causality: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for matrix effects and variations in sample recovery, ensuring accuracy.

  • Step 1.3: Add 100 µL of β-glucuronidase enzyme solution and 500 µL of ammonium acetate buffer (pH 6.5).

  • Step 1.4: Incubate at 37°C for 2 hours. Causality: This enzymatic hydrolysis step deconjugates glucuronidated metabolites, converting them to their free form for detection and providing a measure of total exposure.

  • Step 1.5: Perform Solid-Phase Extraction (SPE).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the incubated urine sample.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

  • Step 1.6: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis (Rationale: Separate and quantify analytes with high selectivity)

  • Step 2.1: Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A time-programmed gradient from low to high organic phase to separate MINP from its more polar metabolites and endogenous matrix components.

  • Step 2.2: Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode. Causality: The carboxylic acid group is readily deprotonated, making negative mode highly sensitive for MINP.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the native analyte and its labeled internal standard to ensure confident identification and quantification. For MINP (m/z 291.2), a common transition is the loss of the alkyl chain.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample Collection Spike 2. Spike with Labeled Internal Standard Urine->Spike Enzyme 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Enzyme SPE 4. Solid-Phase Extraction (Concentration & Cleanup) Enzyme->SPE Reconstitute 5. Evaporation & Reconstitution SPE->Reconstitute LC 6. Reverse-Phase LC (Separation) Reconstitute->LC MS 7. ESI-MS/MS (Detection & Quantification) LC->MS Data 8. Data Processing (Quantification vs. Internal Standard) MS->Data

Caption: Workflow for urinary MINP analysis via LC-MS/MS.

Regulatory Context and Human Exposure

Given that MINP is a metabolite, regulatory actions focus on the parent compound, DiNP. Several jurisdictions have implemented restrictions on the use of DiNP, particularly in products intended for children. For example, the European Union restricts the use of DiNP in toys and childcare articles that can be placed in the mouth. In the United States, the Food and Drug Administration (FDA) is actively reviewing the safety of phthalates authorized for use in food contact applications.[7] These regulatory efforts aim to reduce human exposure to DiNP and, by extension, the formation of its bioactive metabolite, MINP.

Conclusion

This compound is a key biomarker of exposure to the high-production-volume chemical DiNP. Its physicochemical properties, particularly its amphipathic nature, facilitate its interaction with biological systems. As the primary bioactive metabolite, MINP is central to the toxicological concerns associated with DiNP, including endocrine disruption and reproductive toxicity. The reliable quantification of MINP using validated analytical methods such as LC-MS/MS is critical for ongoing research into the health effects of phthalates and for informing public health policy. Future work should continue to elucidate the specific molecular mechanisms of MINP toxicity and to assess the risks associated with exposure to the complex mixture of phthalates encountered in daily life.

References

  • IARC, Exposome-Explorer. Mono-isononyl phthalate (MiNP) (Compound). [Link]

  • National Center for Biotechnology Information, PubChem. This compound (CID 110394). [Link]

  • National Center for Biotechnology Information, PubMed Central. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0244325). [Link]

  • PubChemLite. This compound (C17H24O4). [Link]

  • National Center for Biotechnology Information, PubChem. Monoisodecyl phthalate (CID 169241). [Link]

  • ResearchGate. Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices (Critical Review). [Link]

  • Taylor & Francis Online. Analytical Methodologies for the Assessment of Phthalate Exposure in Humans. [Link]

  • U.S. Food and Drug Administration. Phthalates in Food Packaging and Food Contact Applications. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Diisononyl Phthalate. [Link]

  • GOV.UK. Review of Environmental Fate and Effects of Selected Phthalate Esters. [Link]

Sources

An In-depth Technical Guide to the Laboratory Synthesis of Monoisononyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of monoisononyl phthalate (MINP), a significant monoester of phthalic acid. Designed for researchers, scientists, and professionals in drug development, this document details the chemical principles, a step-by-step laboratory-scale synthesis protocol, purification techniques, and characterization methods. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and purify MINP for research applications.

Introduction and Significance

This compound (MINP) is a phthalic acid monoester that serves as a primary metabolite of its corresponding diester, diisononyl phthalate (DINP). DINP is a widely used plasticizer in a variety of consumer and industrial products. Consequently, understanding the properties and synthesis of MINP is crucial for toxicological studies, environmental monitoring, and the development of analytical standards. The controlled synthesis of MINP is a prerequisite for in-depth research into its biological and environmental fate.

This guide focuses on the selective synthesis of the monoester, a process that requires careful control of reaction conditions to prevent the formation of the diester byproduct. The principles and protocols outlined herein are designed to be adaptable for a standard laboratory setting.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from phthalic anhydride and isononyl alcohol is a classic example of esterification. The reaction proceeds in two main stages:

  • Monoester Formation: A rapid, non-catalytic nucleophilic acyl substitution reaction occurs where the isononyl alcohol attacks one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction forms the monoester, this compound. This initial step is generally fast and can proceed to high conversion without a catalyst.[1][2]

  • Diester Formation: A second, slower esterification can occur where another molecule of isononyl alcohol reacts with the carboxylic acid group of the newly formed monoester. This reaction is typically catalyzed by an acid and is favored by higher temperatures and longer reaction times.[1][2]

To selectively synthesize MINP, it is imperative to control the reaction to favor the first stage while minimizing the second. This is primarily achieved by manipulating the stoichiometry of the reactants and the reaction temperature and duration.

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_products Products PA Phthalic Anhydride MINP This compound (MINP) PA->MINP + Isononyl Alcohol (Fast, Non-Catalytic) INA Isononyl Alcohol DINP Diisononyl Phthalate (DINP) MINP->DINP + Isononyl Alcohol (Slow, Catalyzed)

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants and products is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Characteristics
Phthalic AnhydrideC₈H₄O₃148.12284131White crystalline solid, moisture sensitive.
Isononyl AlcoholC₉H₂₀O144.25194-70Colorless liquid, combustible.[3]
This compound (MINP)C₁₇H₂₄O₄292.37Not readily availableNot readily availablePhthalic acid monoester.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of MINP, with an emphasis on maximizing the yield of the monoester.

Materials and Equipment
  • Phthalic anhydride (≥99% purity)

  • Isononyl alcohol (technical grade or higher)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Charging: In a 250 mL round-bottom flask, dissolve phthalic anhydride (e.g., 0.1 mol, 14.81 g) in a minimal amount of a suitable solvent like toluene or dichloromethane if desired, though the reaction can also be run neat.

  • Addition of Alcohol: While stirring, slowly add isononyl alcohol (e.g., 0.1 mol, 14.43 g, approximately 17.5 mL). A slight excess of the alcohol can be used, but a large excess will favor the formation of the diester. An equimolar ratio is a good starting point for selective mono-esterification.

  • Reaction Conditions: Heat the mixture to a moderate temperature, for instance, 80-100°C. The formation of the monoester is an exothermic process and should proceed readily.[2] Maintain this temperature for a controlled period, for example, 1-2 hours, while monitoring the reaction progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). The disappearance of the phthalic anhydride spot and the appearance of the MINP spot indicate the reaction is proceeding.

  • Work-up and Neutralization: After the desired reaction time, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted phthalic anhydride and the acidic monoester product. The MINP will be deprotonated and move to the aqueous layer.

  • Acidification and Extraction: Carefully acidify the combined aqueous layers with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2), which will precipitate the MINP. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude MINP.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Reactant Charging (Phthalic Anhydride & Isononyl Alcohol) B 2. Controlled Heating (80-100°C, 1-2 hours) A->B C 3. Reaction Quenching & Dilution (Cooling & Dichloromethane) B->C D 4. Bicarbonate Wash (Separates MINP into aqueous layer) C->D E 5. Acidification & Extraction (Precipitates and extracts MINP) D->E F 6. Drying & Solvent Removal (Anhydrous MgSO₄ & Rotary Evaporation) E->F G Crude this compound F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and the diisononyl phthalate (DINP) byproduct. Purification is essential to obtain MINP of high purity for research purposes.

Column Chromatography

Column chromatography is a highly effective method for separating MINP from the less polar DINP and other impurities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar DINP, then gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate) to elute the more polar MINP.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure MINP. Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Confirmation of the structure and purity of the synthesized MINP is crucial. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the phthalate backbone and the aliphatic protons of the isononyl chain. The integration of these signals can confirm the mono-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the isononyl group.

Infrared (IR) Spectroscopy

The IR spectrum of MINP will exhibit characteristic absorption bands:

  • ~1740 cm⁻¹: C=O stretching of the ester group.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

  • Broad O-H stretch: ~3300-2500 cm⁻¹ for the carboxylic acid.

  • C-O stretching: ~1280-1000 cm⁻¹.

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹.

  • Aliphatic C-H stretching: ~2960-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of MINP. The expected exact mass is 292.1675 g/mol .[5] The fragmentation pattern can also provide structural information. A related compound, mono-(carboxyisononyl) phthalate, shows characteristic fragments at m/z 165 and 121 in its mass spectrum, which correspond to phthalic anhydride and benzoic acid fragments, respectively.[5]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Phthalic Anhydride: Corrosive and can cause severe eye damage and skin irritation. It is also a respiratory sensitizer. Avoid inhalation of dust.

  • Isononyl Alcohol: Combustible liquid. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle with care in a fume hood.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound for research purposes is a manageable laboratory procedure that relies on the fundamental principles of esterification. By carefully controlling the reaction stoichiometry, temperature, and duration, the selective formation of the monoester can be achieved. Subsequent purification by column chromatography and thorough characterization using spectroscopic methods will ensure the desired product is obtained with high purity, ready for its intended research applications.

References

  • Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst.
  • Google Patents. (2015).
  • Google Patents. (2008). Method for producing plasticizer phthalic acid dinonyl. CN101157615A.
  • Exposome-Explorer. (n.d.). Mono-isononyl phthalate (MiNP) (Compound). Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Mono-oxo-isononyl phthalate (oxo-MiNP) (Compound). Retrieved from [Link]

  • Dubey, P. K., Mohiuddin, S. M. G., & Ramesh, D. (1997). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 9(3), 379-387.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Mono-(carboxyisononyl) phthalate. Retrieved from [Link]

Sources

primary metabolites of Diisononyl phthalate (DINP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Primary and Secondary Metabolites of Diisononyl Phthalate (DINP)

Introduction to Diisononyl Phthalate (DINP)

Diisononyl phthalate (DINP) is a high molecular weight phthalate that is extensively used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.[1][2] It imparts flexibility and durability to a wide range of consumer and industrial goods, including vinyl flooring, electrical wire insulation, food packaging materials, and automotive parts.[1][2] As a replacement for other phthalates like di(2-ethylhexyl) phthalate (DEHP), understanding its metabolic fate is paramount for assessing human exposure and potential toxicological risks.[1][3] This guide provides a detailed overview of the biotransformation of DINP, focusing on its primary and major secondary metabolites, and outlines a robust analytical methodology for their quantification in biological matrices.

The rationale for studying DINP metabolites stems from the need for accurate exposure assessment. The parent compound, DINP, is rapidly metabolized in the body and does not bioaccumulate.[1] Therefore, monitoring for the parent compound is not a reliable indicator of exposure. Instead, its metabolites, which are excreted in urine, serve as more sensitive and accurate biomarkers.[1][4] Concerns over potential endocrine-disrupting effects and other toxicities, such as liver and developmental effects observed in animal studies, further underscore the importance of precise human biomonitoring.[4][5][6]

The Metabolic Journey of DINP: From Parent Compound to Excretion

The biotransformation of DINP is a multi-step process involving initial hydrolysis followed by extensive oxidative metabolism. This pathway is crucial for detoxifying and eliminating the compound from the body.

Phase I Metabolism: The Genesis of the Primary Metabolite

The initial and defining step in DINP metabolism is the hydrolysis of one of its two ester linkages.

Upon absorption, primarily through the gastrointestinal tract after oral exposure, DINP is rapidly hydrolyzed by non-specific esterases into its monoester, monoisononyl phthalate (MINP), and an isononyl alcohol.[1][5] This conversion is the hallmark of primary metabolism for DINP.

While MINP is the direct primary metabolite, it represents only a minor fraction of the total metabolites excreted in urine.[4][6][7] Studies in both rats and humans have consistently shown that MINP is not the most abundant or reliable biomarker for assessing DINP exposure, as it is quickly converted into secondary metabolites.[4][6][8]

Phase II Metabolism: Formation of Major Oxidative Metabolites

Following its formation, MINP undergoes further oxidation, primarily in the liver.[1] This secondary metabolic phase generates several key products that are more abundant in urine and thus more suitable for biomonitoring.

The isononyl side chain of MINP is the primary target for oxidation by cytochrome P450 enzymes. This process leads to the formation of three major secondary metabolites:

  • Mono-hydroxyisononyl phthalate (MHINP or OH-MiNP): Formed by hydroxylation of the alkyl chain.[1][4]

  • Mono-oxoisononyl phthalate (MOINP or oxo-MiNP): Formed by oxidation of a hydroxyl group to a keto group.[1][4]

  • Mono-carboxyisooctyl phthalate (MCIOP or cx-MiNP): Formed by further oxidation leading to the shortening of the alkyl chain and the introduction of a carboxyl group.[1][4]

These oxidative metabolites are the major urinary products of DINP exposure in both rats and humans.[4][6][7]

Conjugation and Excretion

Before urinary excretion, the primary and secondary metabolites can undergo conjugation, primarily glucuronidation. This process increases their water solubility, facilitating their elimination from the body. For instance, MOINP is excreted mostly in its glucuronidated form, while MCIOP is excreted predominantly as a free species.[4][6] The metabolites are excreted relatively quickly, with elimination half-lives in the second phase of excretion estimated to be around 12-18 hours.[8]

Metabolic Pathway of DINP

The following diagram illustrates the sequential biotransformation of DINP.

DINP_Metabolism cluster_secondary Secondary Oxidative Metabolites DINP Diisononyl Phthalate (DINP) MINP This compound (MINP) (Primary Metabolite) DINP->MINP Hydrolysis (Esterases) MHINP Mono-hydroxyisononyl phthalate (MHINP) MINP->MHINP Oxidation (CYP450) MOINP Mono-oxoisononyl phthalate (MOINP) MINP->MOINP Oxidation (CYP450) MCIOP Mono-carboxyisooctyl phthalate (MCIOP) MINP->MCIOP Oxidation (CYP450) Excretion Conjugation (e.g., Glucuronidation) & Urinary Excretion MINP->Excretion MHINP->Excretion MOINP->Excretion MCIOP->Excretion

Caption: Metabolic pathway of DINP from hydrolysis to secondary oxidation and excretion.

The Superiority of Secondary Metabolites as Biomarkers

For robust and accurate exposure assessment, the choice of biomarker is critical. While MINP is the direct primary metabolite, scientific evidence overwhelmingly supports the use of the secondary, oxidative metabolites for biomonitoring.

Causality Behind Biomarker Selection: The rationale for prioritizing secondary metabolites is based on their metabolic prevalence. The enzymatic conversion of MINP to its oxidized forms is highly efficient. Consequently, MINP is a transient intermediate with very low concentrations in urine, often below the limit of detection in the general population.[4][6] In contrast, MHINP, MOINP, and MCIOP are the most abundant metabolites excreted, making them far more sensitive and reliable indicators of DINP exposure.[1][4][6] Studies have shown that relying solely on MINP would lead to a significant underestimation of human exposure to DINP.[4]

Summary of Key DINP Metabolites for Biomonitoring
MetaboliteAbbreviationTypeTypical Urinary AbundanceUtility as a Biomarker
This compoundMINPPrimaryVery Low / Often UndetectablePoor; leads to underestimation of exposure.[4][6]
Mono-hydroxyisononyl phthalateMHINPSecondaryHighExcellent; a major urinary metabolite.[4][6]
Mono-carboxyisooctyl phthalateMCIOPSecondaryHighExcellent; a major urinary metabolite.[4][6]
Mono-oxoisononyl phthalateMOINPSecondaryModerate to HighExcellent; a major urinary metabolite.[4][6]

Analytical Workflow for the Quantification of DINP Metabolites in Urine

The gold-standard methodology for quantifying DINP metabolites in urine is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required to detect these metabolites at trace levels found in biological samples.

Principle of the Method

The method involves enzymatic treatment to liberate conjugated metabolites, followed by an extraction step to isolate and concentrate the analytes from the complex urine matrix. The purified extract is then analyzed by HPLC-MS/MS, where the metabolites are separated chromatographically and detected based on their specific mass-to-charge ratios.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for phthalate metabolite analysis.[4]

4.2.1 Sample Collection and Storage:

  • Collect spot or 24-hour urine samples in pre-screened, phthalate-free containers (e.g., polypropylene or glass).

  • Immediately after collection, aliquot samples into storage tubes and freeze at -20°C or lower until analysis to prevent degradation.

4.2.2 Enzymatic Deconjugation (Self-Validating System):

  • Rationale: As metabolites like MOINP are excreted as glucuronide conjugates, a hydrolysis step is essential to measure the total (free + conjugated) concentration.[4] Failure to include this step would result in an inaccurate and artificially low quantification of these metabolites.

  • Pipette 1 mL of urine into a glass tube.

  • Add a solution of stable isotope-labeled internal standards (e.g., ¹³C₄-labeled MINP and other metabolites). This is a critical step for trustworthy quantification, as the internal standards correct for any analyte loss during sample preparation and for variations in instrument response.

  • Add β-glucuronidase enzyme in a suitable buffer (e.g., ammonium acetate). To validate the efficiency of the enzymatic reaction, a control conjugate like 4-methylumbelliferyl glucuronide can be included, whose successful cleavage can be monitored.[4]

  • Incubate the mixture, for example, at 37°C for 90-120 minutes.

4.2.3 Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Rationale: Urine is a complex matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis (a phenomenon known as matrix effects). SPE is an essential clean-up step that selectively retains the analytes of interest while washing away interferences, leading to a cleaner extract and more reliable data.

  • Condition an SPE cartridge (e.g., a phenyl-based sorbent) according to the manufacturer's instructions.

  • Load the enzyme-treated urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove interfering substances.

  • Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.2.4 Instrumental Analysis by HPLC-MS/MS:

  • Inject the reconstituted sample into the HPLC system.

  • Perform chromatographic separation using a suitable column (e.g., a C18 or phenyl column) with a gradient of mobile phases, typically water and acetonitrile or methanol with a modifier like formic acid.

  • Detect the metabolites using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard for maximum specificity and accurate quantification.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine 1. Urine Sample (1 mL) + Internal Standards Enzyme 2. Enzymatic Deconjugation (β-glucuronidase) Urine->Enzyme SPE 3. Solid-Phase Extraction (SPE) (Clean-up & Concentration) Enzyme->SPE HPLC 4. HPLC Separation SPE->HPLC MS 5. Tandem Mass Spectrometry (Detection & Quantification) HPLC->MS Data 6. Data Analysis MS->Data

Caption: Analytical workflow for quantifying DINP metabolites in urine.

Conclusion: Synthesizing the Evidence for Robust DINP Exposure Assessment

The primary metabolite of DINP, this compound (MINP), is a fleeting intermediate in a more complex metabolic pathway. A scientifically rigorous assessment of human exposure to DINP necessitates a focus on the major secondary oxidative metabolites: MHINP, MOINP, and MCIOP. These compounds are the most abundant and consistently detected urinary products, making them far superior biomarkers.[1][4][6] The analytical workflows for their detection, centered on enzymatic hydrolysis and LC-MS/MS, provide a robust and self-validating system for generating the high-quality data required by researchers, toxicologists, and regulatory bodies to accurately evaluate the extent of human exposure to DINP and its potential health implications.

References

  • Hu, Y., et al. (2021). The effects of the phthalate DiNP on reproduction. Reproductive Toxicology, 99, 1-11. [Link]

  • Hu, Y., et al. (2021). The effects of the phthalate DiNP on reproduction. Oxford Academic. [Link]

  • U.S. Environmental Protection Agency (EPA). Fate Assessment for Diisononyl Phthalate (DINP). [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

  • Domnica, O. D., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. ResearchGate. [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. ResearchGate. [Link]

  • Domnica, O. D., et al. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. National Institutes of Health. [Link]

  • Lessmann, F., et al. (2019). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). Journal of Chromatography B, 1124, 214-221. [Link]

  • Lin, H., et al. (2011). Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data. Analytical Chemistry, 83(22), 8599-8606. [Link]

  • Koch, H. M., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]

Sources

An In-depth Technical Guide to the Biodegradation Pathways of Monoisononyl Phthalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisononyl phthalate (MINP) is a significant metabolite of diisononyl phthalate (DINP), a widely used plasticizer in a vast array of consumer and industrial products. Due to its prevalence and potential endocrine-disrupting properties, understanding the environmental fate and biodegradation of MINP is of paramount importance. This technical guide provides a comprehensive overview of the microbial degradation pathways of MINP, offering insights into the enzymatic machinery and metabolic routes employed by microorganisms to break down this resilient compound. This document is intended to serve as a valuable resource for researchers in environmental science, microbiology, and toxicology, as well as for professionals in the pharmaceutical and chemical industries engaged in safety and environmental impact assessments.

The Central Biodegradation Strategy: A Two-Pronged Attack

The microbial biodegradation of this compound is a multi-step process orchestrated by a variety of microorganisms, primarily bacteria and fungi. The overall strategy involves a "two-pronged attack" that separately targets the two main components of the MINP molecule: the phthalate core and the isononyl ester side-chain. This process can be broadly divided into two key phases:

  • Initial Hydrolysis: The biodegradation cascade is initiated by the enzymatic hydrolysis of the ester bond in MINP. This crucial first step liberates the phthalate moiety as phthalic acid and releases the isononyl group as isononyl alcohol.

  • Parallel Degradation of Moieties: Following hydrolysis, the phthalic acid and isononyl alcohol are channeled into separate metabolic pathways for further degradation. The aromatic phthalic acid undergoes ring-opening reactions, while the aliphatic isononyl alcohol is typically oxidized and subsequently enters central metabolic pathways.

Phase 1: The Gateway Reaction - Ester Bond Hydrolysis

The initial and often rate-limiting step in MINP biodegradation is the cleavage of the ester linkage. This reaction is catalyzed by a class of enzymes known as esterases or lipases . These enzymes exhibit broad substrate specificity and are responsible for the breakdown of a wide range of ester-containing compounds.

The hydrolysis of MINP yields two primary metabolites:

  • Phthalic Acid: An aromatic dicarboxylic acid that serves as the central intermediate for the degradation of the phthalate core.

  • Isononyl Alcohol: A branched nine-carbon alcohol that is subsequently metabolized.

Several bacterial strains have been identified to possess the ability to hydrolyze phthalate esters, including species of Sphingobium, Serratia, Pseudomonas, and Achromobacter. For instance, Sphingobium chungbukense has been shown to efficiently degrade diisononyl phthalate (DINP), with the formation of MINP and phthalic acid as key intermediates.[1]

Figure 1: Initial hydrolysis of this compound (MINP) into Phthalic Acid and Isononyl Alcohol.

Phase 2: Divergent Fates of the Metabolites

A. Degradation Pathway of the Phthalate Moiety

The microbial degradation of phthalic acid is a well-studied process that proceeds through a series of enzymatic reactions, ultimately leading to intermediates of central metabolism. This pathway can occur under both aerobic and anaerobic conditions, with distinct enzymatic machinery.

Aerobic Degradation of Phthalic Acid:

Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. A common pathway involves the following key steps:

  • Hydroxylation: Phthalate is first converted to a dihydroxylated intermediate, typically protocatechuic acid (PCA) , by a phthalate dioxygenase .

  • Ring Cleavage: The aromatic ring of PCA is then cleaved by another dioxygenase, either through an ortho or meta cleavage pathway, yielding aliphatic dicarboxylic acids.

  • Funneling into Central Metabolism: These aliphatic intermediates are further metabolized and eventually enter the Krebs cycle (tricarboxylic acid cycle), where they are completely oxidized to carbon dioxide and water.

Figure 2: Aerobic degradation pathway of the phthalic acid moiety.

Anaerobic Degradation of Phthalic Acid:

In the absence of oxygen, microorganisms employ a different strategy to break down the phthalate ring. This pathway involves the initial activation of phthalate to a coenzyme A (CoA) thioester, followed by decarboxylation and subsequent dearomatization. Key enzymes in this process include phthaloyl-CoA synthetase and phthaloyl-CoA decarboxylase .[2]

B. Proposed Degradation Pathway of the Isononyl Alcohol Moiety

The metabolic fate of the branched isononyl alcohol is less specifically documented in the scientific literature compared to the phthalate moiety. However, based on the general principles of microbial alcohol and alkane metabolism, a plausible degradation pathway can be proposed. The degradation of isononyl alcohol likely proceeds through a series of oxidative steps to convert the alcohol into a fatty acid, which can then be broken down via β-oxidation.

  • Oxidation to Aldehyde: The initial step is the oxidation of the primary alcohol group of isononyl alcohol to an aldehyde, catalyzed by an alcohol dehydrogenase or alcohol oxidase .

  • Oxidation to Carboxylic Acid: The resulting isononyl aldehyde is then further oxidized to isononanoic acid by an aldehyde dehydrogenase .

  • β-Oxidation: The branched-chain isononanoic acid can then enter the β-oxidation pathway. The presence of methyl branches may require specific enzymes to handle these structures, but ultimately the carbon chain is shortened, yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways.

Figure 3: Proposed degradation pathway of the isononyl alcohol moiety.

Experimental Methodologies for Studying MINP Biodegradation

Investigating the biodegradation of MINP requires a combination of microbiological, biochemical, and analytical techniques.

Isolation and Cultivation of MINP-Degrading Microorganisms

Protocol for Enrichment and Isolation:

  • Sample Collection: Collect soil or water samples from environments likely to be contaminated with phthalates, such as industrial sites or landfills.

  • Enrichment Culture: Inoculate a mineral salts medium (MSM) containing MINP as the sole carbon and energy source with the collected environmental sample. The MSM typically contains essential minerals and a nitrogen source.

  • Incubation: Incubate the enrichment cultures under appropriate conditions (e.g., 30°C, aerobic with shaking).

  • Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with MINP to enrich for microorganisms capable of utilizing it.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing MINP. Individual colonies that appear are potential MINP degraders.

  • Purification and Identification: Purify the isolated colonies by re-streaking and identify them using morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.[3][4][5]

Figure 4: Experimental workflow for the isolation of MINP-degrading microorganisms.

Enzyme Assays

Esterase Activity Assay:

The activity of esterases involved in MINP hydrolysis can be determined using a spectrophotometric assay with a model substrate like p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA releases p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength.[6][7]

Protocol:

  • Prepare a reaction mixture: containing a suitable buffer (e.g., phosphate buffer), the enzyme extract (from the isolated microorganism), and the substrate (pNPA).

  • Incubate: the reaction mixture at an optimal temperature for a defined period.

  • Measure absorbance: at the wavelength corresponding to the product (p-nitrophenol).

  • Calculate enzyme activity: based on the rate of product formation.

To assess the specific activity towards MINP, a direct assay measuring the disappearance of MINP or the appearance of phthalic acid and isononyl alcohol using HPLC or GC-MS is required.

Analytical Techniques for Metabolite Identification and Quantification

High-Performance Liquid Chromatography (HPLC):

HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for separating and quantifying MINP and its primary metabolites, phthalic acid and isononyl alcohol.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying and quantifying MINP and its degradation products. Derivatization may be necessary for polar metabolites to improve their volatility and chromatographic properties.[9][10][11][12]

Sample Preparation for GC-MS Analysis:

  • Extraction: Extract the metabolites from the microbial culture medium using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration: Concentrate the extract to a smaller volume.

  • Derivatization (if necessary): React the extract with a derivatizing agent to increase the volatility of polar compounds.

  • Analysis: Inject the prepared sample into the GC-MS system for separation and identification of the compounds based on their retention times and mass spectra.[9][11]

Quantitative Data on Phthalate Biodegradation

The following table summarizes key quantitative data from studies on the biodegradation of DINP, the precursor to MINP.

Microorganism/ConsortiumSubstrateInitial Concentration (mg/L)Degradation Efficiency (%)Time (h)Key Metabolites IdentifiedReference
Sphingobium chungbukense KCTC 2955DINP100>90Not specifiedThis compound, Phthalic acid[1]
Saline soil bacterial consortiumDINP50099168This compound, Isononyl alcohol[1]

Conclusion

The biodegradation of this compound is a complex process involving the concerted action of various microbial enzymes. The primary pathway involves an initial hydrolysis to phthalic acid and isononyl alcohol, followed by the independent degradation of these two moieties. While the degradation of phthalic acid is well-understood, further research is needed to fully elucidate the specific enzymatic steps and intermediates in the metabolism of the branched isononyl alcohol. The experimental methodologies outlined in this guide provide a framework for researchers to isolate and characterize novel MINP-degrading microorganisms and to further unravel the intricacies of these important biodegradation pathways. A deeper understanding of these processes is crucial for developing effective bioremediation strategies for phthalate-contaminated environments and for assessing the environmental risks associated with these widely used chemicals.

References

  • Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. (n.d.). American Society for Microbiology. Retrieved January 27, 2026, from [Link]

  • Isolation and characterization of phthalate degrading bacteria. (n.d.). Gregor Mendel Foundation. Retrieved January 27, 2026, from [Link]

  • (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mechanism and specificity of formation of long chain alcohols by developing rat brain. (1981, September 25). PubMed. Retrieved January 27, 2026, from [Link]

  • (PDF) Modular pathway engineering for the microbial production of branched-chain fatty alcohols. (2017, October 19). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bacterial enzyme based spectrophotometric determination of phthalate esters in drinking water stored in PET bottles. (2020, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Structure and mechanism of the alkane-oxidizing enzyme AlkB. (2023, April 17). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Long-chain-alcohol oxidase. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 27, 2026, from [Link]

  • (PDF) Isolation and characterization of phthalate degrading bacteria. (2014, November 28). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Microbial succession and exploration of higher alcohols-producing core bacteria in northern Huangjiu fermentation. (2022, June 18). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Unveiling Mechanistic and Structural Insights of EstS1 Esterase: A Potent Broad-Spectrum Phthalate Diester Degrading Enzyme. (2024, August 14). bioRxiv. Retrieved January 27, 2026, from [Link]

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  • Enzymatic Control of Alcohol Metabolism in the Body—The Roles of Class I, II, III, and IV Alcohol Dehydrogenases/NADH Reoxidation System, Microsomal Ethanol Oxidizing System, Catalase/H 2 O 2 System, and Aldehyde Dehydrogenase 2. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018, November 19). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation. (2021, April 2). PubMed. Retrieved January 27, 2026, from [Link]

  • Effect of alcohol chain length on the enzymatic resolution of racemic mandelic acid and kinetic study. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. (2020, December 3). PubMed Central. Retrieved January 27, 2026, from [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl p-Nitrophenyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The acronym "MINP" is not a standardized designation. Based on the chemical name "Methyl Isopropyl-4-nitrophenyl Phosphate," the most closely related and well-documented compound is Isopropyl p-nitrophenyl methylphosphonate, often referred to in scientific literature as a sarin surrogate.[1][2][3] This guide will focus on the properties of this compound, CAS Number 3735-97-5.

Introduction

Isopropyl p-nitrophenyl methylphosphonate is an organophosphorus compound of significant interest to researchers in the fields of toxicology, neurobiology, and drug development. Its structural similarity to the nerve agent sarin makes it a valuable and safer surrogate for studying the mechanisms of acetylcholinesterase (AChE) inhibition and for the development of effective antidotes.[1][3] This compound's stability under standard laboratory conditions allows for more widespread and less hazardous research compared to live nerve agents.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties of Isopropyl p-nitrophenyl methylphosphonate, along with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

Data Presentation: Physicochemical Properties
PropertyValueSource
IUPAC Name Isopropyl (4-nitrophenyl) methylphosphonate[5]
CAS Number 3735-97-5[5]
Molecular Formula C₁₀H₁₄NO₅P[5]
Molecular Weight 259.20 g/mol [5]
Appearance SolidSupplier Data
Storage Temperature 0-8 °CSupplier Data
Computed XLogP3 1.9PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 5PubChem
Computed Rotatable Bond Count 4PubChem
Chemical Structure

The chemical structure of Isopropyl p-nitrophenyl methylphosphonate is central to its reactivity and function as a sarin surrogate.

Figure 1: Chemical structure of Isopropyl p-nitrophenyl methylphosphonate.

Chemical Reactivity and Stability

Hydrolysis
Thermal and Photochemical Stability

Isopropyl p-nitrophenyl methylphosphonate is considered a stable analog of sarin, suitable for use in standard laboratory settings without the need for specialized containment facilities.[4] It is reported to be stable for years.[4] However, like many organophosphorus compounds, prolonged exposure to high temperatures or UV radiation may lead to degradation. Organophosphorus esters can undergo hydrolysis under both acidic and basic conditions.[8]

Experimental Protocols

Synthesis of Isopropyl p-Nitrophenyl Methylphosphonate

A general method for the synthesis of racemic Isopropyl p-nitrophenyl methylphosphonate can be adapted from standard procedures for preparing similar organophosphates.[5] The reaction typically involves the Michaelis-Arbuzov reaction.

G reagent1 Diethyl p-nitrophenyl phosphite product Isopropyl p-nitrophenyl methylphosphonate reagent1->product Michaelis-Arbuzov Reaction reagent2 α-chloroalkyl methyl ether reagent2->product

Figure 2: General synthesis workflow for Isopropyl p-nitrophenyl methylphosphonate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triethyl phosphite and p-nitrophenol.

  • Addition of Reactant: While stirring, slowly add diethyl p-nitrophenyl phosphite dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by standing overnight at a reduced temperature (e.g., 5°C) to ensure complete reaction.

  • Purification: The crude product can be purified using a falling-film molecular still under high vacuum. The purity of the final product should be assessed by analytical techniques such as GC-MS or NMR.

Characterization by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the methyl group attached to the phosphorus (a doublet due to coupling with phosphorus), and the aromatic protons of the p-nitrophenyl group (two doublets in the downfield region).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group, the methyl group, and the aromatic ring.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing organophosphorus compounds and should exhibit a single resonance at a chemical shift characteristic for phosphonates.

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the P=O stretch, P-O-C (alkyl and aryl) stretches, C-H bonds of the alkyl groups, and the aromatic C=C and C-H bonds, as well as the symmetric and asymmetric stretches of the nitro group (NO₂).

Mass Spectrometry (MS):

Mass spectrometry can confirm the molecular weight of the compound. The mass spectrum of a related compound, propyl isopropylphosphonate, shows a deprotonated molecular ion at m/z 165 in LC/MS.[9] For Isopropyl p-nitrophenyl methylphosphonate, the molecular ion peak (M+) would be expected at m/z 259.

Conclusion

Isopropyl p-nitrophenyl methylphosphonate serves as an indispensable tool for research into the toxicology of organophosphate nerve agents and the development of effective countermeasures. Its stability and lower toxicity compared to sarin allow for its use in a broader range of research settings. While a complete experimental dataset for all its physical properties is not yet available, the existing information, supplemented by data from analogous compounds, provides a solid foundation for its application in scientific research. Further characterization of its physicochemical properties will undoubtedly enhance its utility as a reference compound in analytical and toxicological studies.

References

  • Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). Biomedical Research. [Link]

  • Organophosphate Nerve Agent Toxicity in Hydra attenuata. (2003). Chemical Research in Toxicology. [Link]

  • Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain. (2018). Toxicological Sciences. [Link]

  • Stereochemical Specificity of Organophosphorus Acid Anhydrolase Toward p-Nitrophenyl Analogs of Soman and Sarin. (n.d.). diva-portal.org. [Link]

  • Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). ResearchGate. [Link]

  • Stereoselective Detoxification of Chiral Sarin and Soman Analogues by Phosphotriesterase. (n.d.). diva-portal.org. [Link]

  • Synthesis of Ethyl p-Nitrophenyl α-Methoxyalkylphosphonates. (1965). The Journal of Organic Chemistry. [Link]

  • Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. (2015). PLoS ONE. [Link]

  • The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. (1969). Biochemical Journal. [Link]

  • Chemical structures of Sarin and its surrogates. (n.d.). ResearchGate. [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2022). ACS Publications. [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2007). EPA. [Link]

  • Disodium p-nitrophenylphosphate and preparation method thereof. (2019).
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2018). MDPI. [Link]

  • Indoor Sorption of Surrogates for Sarin and Related Nerve Agents. (2005). Environmental Science & Technology. [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2024). MDPI. [Link]

  • Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products. (2010). ResearchGate. [Link]

  • Synthesis of Phenyl or 4-Nitrophenyl Methyl β-Ketophosphonate Esters. (n.d.). syngenta.com. [Link]

  • Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States. (2019). ACS Publications. [Link]

  • Bacterial detoxification of organophosphate nerve agents. (2002). Current Opinion in Biotechnology. [Link]

  • Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. (2017). ResearchGate. [Link]

  • Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. (1965). Nature. [Link]

  • Chemical, Physical, and Toxicological Properties of V-Agents. (2023). MDPI. [Link]

  • THE NON-ENZYMATIC HYDROLYSIS OF p-NITROPHENYL PHOSPHATE. (1954). Canadian Journal of Chemistry. [Link]

  • Simultaneous degradation of organophosphorus pesticides and p-nitrophenol by a genetically engineered Moraxella sp. with surface-expressed organophosphorus hydrolase. (2001). Biotechnology and Bioengineering. [Link]

  • SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. (2022). Journal of Emerging Technologies and Innovative Research. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. [Link]

  • NRT Quick Reference Guide: Sarin (GB). (n.d.). National Response Team. [Link]

  • The Hydrolysis Of Nitrophenyl Phosphate. (2017). UKEssays. [Link]

  • Organophosphate. (n.d.). Wikipedia. [Link]

  • Synthesis of Ethyl p-Nitrophenyl a-Methoxyalkylphosphonates. (1965). pubs.acs.org. [Link]

Sources

literature review on Monoisononyl phthalate research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Monoisononyl Phthalate (MINP) Research for Scientists and Drug Development Professionals

Executive Summary

This compound (MINP) is the primary monoester metabolite of Diisononyl phthalate (DINP), a high-production-volume plasticizer used to impart flexibility to polyvinyl chloride (PVC) and other polymers. As DINP is not covalently bound to the polymer matrix, it leaches into the environment, leading to ubiquitous human exposure. Consequently, MINP is frequently detected in human biological matrices and serves as a primary biomarker of DINP exposure. Research into MINP is critical for understanding the potential human health risks associated with DINP. This guide provides a comprehensive review of the current state of MINP research, covering its chemical properties, metabolic pathways, toxicological profile, and the analytical methodologies essential for its study. We delve into the causal mechanisms of MINP's bioactivity, focusing on its role as an endocrine disruptor through the activation of peroxisome proliferator-activated receptors (PPARs), and provide detailed, field-proven protocols for its quantification and toxicological assessment.

Introduction: The Significance of a Metabolite

Phthalates are a class of chemicals widely used as plasticizers in consumer and industrial products, including flooring, cables, toys, and food packaging.[1] Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a replacement for other restricted phthalates. The toxicological activity of many phthalates is primarily attributed not to the parent diester but to their monoester metabolites, which are formed via hydrolysis in the gastrointestinal tract or other tissues.[2] this compound (MINP) is the first and most crucial metabolite in this pathway for DINP.[2] Understanding the biological activity of MINP is therefore paramount to assessing the safety and risk associated with DINP exposure. This technical guide synthesizes the current scientific knowledge on MINP, providing researchers with the foundational information and practical methodologies required to investigate its biological impact.

Chemical Profile and Synthesis

Chemical Properties

MINP is a benzoic acid ester, specifically a phthalic acid monoester.[3] Its chemical structure consists of a phthalic acid core with one carboxylic acid group esterified to an isononyl alcohol. The "isononyl" group is itself a complex mixture of branched nine-carbon isomers.

PropertyValueSource
IUPAC Name 2-{[(7-methyloctyl)oxy]carbonyl}benzoic acid[3]
Molecular Formula C₁₇H₂₄O₄[3]
Molecular Weight 292.375 g/mol [3]
CAS Number 106610-61-1[3]
Topological Polar Surface Area 63.6 Ų[PubChem]
XLogP3 5.6[PubChem]

Table 1: Key Chemical and Physical Properties of this compound (MINP).

Rationale for Chemical Synthesis

While MINP is primarily encountered in a biological context as a metabolite, its chemical synthesis is crucial for toxicological and analytical research. The availability of a pure, certified reference material (CRM) is a prerequisite for developing and validating quantitative analytical methods, such as mass spectrometry, and for conducting in vitro and in vivo toxicological studies where a precise dose is required.[4]

The synthesis of phthalate monoesters is generally achieved through the esterification of phthalic anhydride with the corresponding alcohol.[5] In the case of MINP, this involves reacting phthalic anhydride with isononyl alcohol. The reaction is typically performed with a molar excess of the alcohol and under catalysis to drive the reaction towards the monoester product.[5] Given that commercial isononyl alcohol is a mixture of isomers, the resulting MINP standard is also an isomeric mixture, reflecting the composition of the parent DINP plasticizer.[6]

Toxicokinetics and Metabolism: The Journey from DINP to Excretion

Human exposure to DINP occurs primarily through ingestion of contaminated food and dust, with inhalation and dermal absorption as secondary routes.[7] Once ingested, DINP is rapidly hydrolyzed by esterases in the gut and other tissues to form MINP.[2] This initial hydrolysis is a critical activation step, as the monoester metabolite is often more biologically active than the parent diester.[2]

Following its formation, MINP is absorbed and undergoes further Phase I metabolism, primarily through ω- and (ω-1)-oxidation of the alkyl side chain. This results in the formation of several secondary, oxidized metabolites, including:

  • mono-hydroxy-isononyl phthalate (MHiNP)

  • mono-oxo-isononyl phthalate (MOiNP)

  • mono-carboxy-isooctyl phthalate (MCiOP) [2]

These metabolites, along with MINP, can then undergo Phase II conjugation (e.g., glucuronidation) to increase their water solubility and facilitate their excretion, primarily in the urine.[2] The measurement of MINP and its oxidative metabolites in urine is the established method for human biomonitoring of DINP exposure.

Metabolic Pathway of DINP cluster_body Human Body DINP Diisononyl Phthalate (DINP) (Ingestion, Inhalation) MINP This compound (MINP) DINP->MINP Phase I: Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites (MHiNP, MOiNP, MCiOP) MINP->Oxidative_Metabolites Phase I: Oxidation (CYP450 enzymes) Conjugates Glucuronide Conjugates MINP->Conjugates Phase II: Glucuronidation Oxidative_Metabolites->Conjugates Phase II: Glucuronidation Excretion Urinary Excretion Conjugates->Excretion

Figure 1: Simplified metabolic pathway of Diisononyl Phthalate (DINP).

Core Toxicological Profile: Mechanisms of Action

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), and MINP's toxicological profile is consistent with this classification. The primary mechanisms of action involve interactions with nuclear receptors, leading to downstream effects on gene expression and cellular function.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

A key mechanistic insight into phthalate toxicity is the activation of PPARs, particularly PPARα and PPARγ.[1][8] MINP has been demonstrated to be a functional agonist of these receptors.

One study investigated the effects of MINP on mouse granulosa cells and found that it significantly increased the expression of known PPAR target genes.[1] Using a luciferase reporter assay, MINP was shown to activate endogenous PPARs in a dose-dependent manner, with significant increases in activity observed at concentrations between 50–200 μM.[1] Further research has shown that MINP activates both mouse PPARα (mPPARα) and human PPARα (hPPARα), with mPPARα showing greater sensitivity.[9]

Causality Explained: The activation of PPARα in rodents is a well-established mechanism for the liver tumors observed following chronic exposure to high doses of some phthalates.[8] While the relevance of this specific mode of action to humans is debated due to lower PPARα expression levels, the ability of MINP to activate human PPARs demonstrates a clear potential for biological interaction and disruption of metabolic and inflammatory signaling pathways.

Phthalate MonoesterReceptor TargetEffectPotency / Effective ConcentrationSource
This compound (MiNP) mPPARα & hPPARαAgonist / Activation≥3 µM (mPPARα), ≥10 µM (hPPARα)[9]
This compound (MiNP) Endogenous PPARsAgonist / Activation50-200 µM (Luciferase Assay)[1]
Mono-(2-ethylhexyl) Phthalate (MEHP) mPPARαAgonist / ActivationEC₅₀ = 0.6 µM[10]
Mono-(2-ethylhexyl) Phthalate (MEHP) hPPARαAgonist / ActivationEC₅₀ = 3.2 µM[10]
Monobenzyl Phthalate (MBzP) hPPARαAgonist / ActivationEC₅₀ = 30 µM[10]

Table 2: Comparative In Vitro Activity of MINP and Other Phthalate Monoesters on PPARs.

Anti-Androgenic Effects and Reproductive Toxicity

A hallmark of many phthalates is their anti-androgenic activity, which can lead to developmental effects on the male reproductive system, collectively termed "phthalate syndrome."[7] This is primarily caused by the disruption of fetal testicular testosterone synthesis.[11] While direct data on MINP's interaction with the androgen receptor (AR) is limited, the EPA includes its parent compound, DINP, in its cumulative risk assessment for phthalates that demonstrate effects consistent with phthalate syndrome.[7]

The mechanism often involves competitive inhibition at the androgen receptor. Studies on the related metabolite MEHP have shown it can act as an AR antagonist in yeast-based reporter assays (Yeast Androgen Screen - YAS).[12][13] It is plausible that MINP acts through similar mechanisms, contributing to the overall anti-androgenic burden of phthalate mixtures.

Methodologies for MINP Research

To facilitate robust and reproducible research, this section provides detailed protocols for the quantification of MINP in biological samples and for the assessment of its activity at a key nuclear receptor.

Protocol: Quantification of MINP in Human Urine by HPLC-ESI-MS/MS

This protocol is based on the highly authoritative and validated methods developed by the Centers for Disease Control and Prevention (CDC) for national biomonitoring.[14] The causality behind this method is the need to accurately measure both free and conjugated (glucuronidated) MINP, as conjugation is a major metabolic pathway. The enzymatic deconjugation step is therefore critical for assessing total exposure.

1. Sample Preparation and Enzymatic Hydrolysis

  • Pipette 100 µL of urine sample, calibrator, or quality control (QC) material into a 96-well plate.

  • Add 10 µL of a mixed internal standard solution containing isotopically labeled MINP (e.g., ¹³C₁₂-MINP) to each well. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision.

  • Add 50 µL of β-glucuronidase enzyme solution in an ammonium acetate buffer (pH 6.5). This enzyme specifically cleaves the glucuronide conjugate, liberating the free form of MINP for analysis.

  • Seal the plate and incubate at 37°C for 2-4 hours.

2. On-line Solid Phase Extraction (SPE)

  • The system utilizes an automated on-line SPE setup coupled directly to the HPLC. This minimizes manual sample handling, reduces contamination risk, and improves throughput.[14][15]

  • Loading: After incubation, the sample is injected onto an SPE column (e.g., a C18 or similar polymeric reversed-phase sorbent). The analytes are retained on the column while salts and other polar interferences are washed to waste.

  • Washing: The SPE column is washed with a high-aqueous mobile phase (e.g., 0.1% acetic acid in water) to remove residual interferences.

  • Elution: The valve is switched, and the analytical HPLC mobile phase gradient is initiated in the reverse direction through the SPE column, eluting the focused analytes onto the analytical column.

3. HPLC Separation

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is typically used.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[14]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[14]

  • Gradient: A rapid gradient from high aqueous to high organic content is used to separate MINP from other urinary components and phthalate metabolites. (e.g., 10% B to 95% B over 5 minutes).

4. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization: Electrospray Ionization (ESI) in negative mode is used, as the carboxylic acid moiety of MINP is readily deprotonated.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for MINP and its labeled internal standard.

    • Example Transition for MINP (m/z 291): 291 -> 134 (This transition corresponds to the loss of the isononyl ester side chain).
  • Quantification: A calibration curve is generated using the peak area ratios of the native analyte to its labeled internal standard. The concentration in unknown samples is determined from this curve.

Analytical Workflow for MINP Sample 1. Urine Sample (100 µL) + Internal Standard Enzyme 2. Enzymatic Deconjugation (β-glucuronidase, 37°C) Sample->Enzyme SPE 3. On-line Solid Phase Extraction (SPE) (Trap and Elute) Enzyme->SPE HPLC 4. HPLC Separation (Reversed-Phase C18) SPE->HPLC MS 5. MS/MS Detection (ESI-, MRM) HPLC->MS Data 6. Quantification (Isotope Dilution) MS->Data

Sources

Methodological & Application

Application Note: Quantitative Analysis of Phthalate Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Phthalates are ubiquitous synthetic chemicals used as plasticizers in a vast array of consumer and medical products, leading to widespread human exposure.[1] Following exposure, parent phthalates are rapidly metabolized into monoesters and oxidative metabolites, which are then often conjugated with glucuronic acid and excreted in urine.[2] Because parent phthalates have very short biological half-lives, measuring these urinary metabolites provides a more accurate and integrated assessment of human exposure.[2][3]

This application note provides a detailed, robust protocol for the simultaneous quantification of a panel of key phthalate metabolites in human urine. The method is based on the gold-standard approach of enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][3][4] This methodology, similar to that employed by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES), offers high sensitivity and selectivity, which is crucial for biomonitoring studies.[1][3][4]

Principle of the Method: The core of this method lies in accurately measuring the total concentration of each metabolite (both free and conjugated forms).

  • Enzymatic Hydrolysis: The majority of phthalate metabolites in urine are in a glucuronidated form, which is not directly detectable by this method.[2] A β-glucuronidase enzyme is used to cleave this conjugate, liberating the free monoester metabolite for analysis. This deconjugation step is critical for assessing the total body burden.[4][5]

  • Isotope Dilution: To correct for matrix effects and variations in extraction efficiency, a set of stable isotope-labeled internal standards (e.g., ¹³C- or D-labeled) is added to each sample at the beginning of the process.[1][6] These standards behave almost identically to the native analytes throughout the entire workflow, ensuring high precision and accuracy.[7]

  • Solid-Phase Extraction (SPE): Urine is a complex biological matrix. SPE is employed to selectively isolate the analytes of interest from interfering substances like salts, urea, and pigments.[5][8] This "clean-up" step is vital for reducing ion suppression in the mass spectrometer and improving method robustness.[8]

  • LC-MS/MS Detection: HPLC separates the individual phthalate metabolites based on their chemical properties. The separated metabolites then enter a tandem mass spectrometer, which acts as a highly specific and sensitive detector. By monitoring a specific precursor-to-product ion transition for each analyte (Multiple Reaction Monitoring or MRM), the method achieves unambiguous identification and precise quantification, even at trace levels.[9][10]

Phthalate Metabolism Overview

To understand the targets of this assay, it is essential to visualize the metabolic pathway. High molecular weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) undergo a more complex metabolism involving hydrolysis followed by oxidation.

PhthalateMetabolism cluster_DEHP DEHP Metabolism Example cluster_DBP DBP Metabolism Example DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHP->MEOHP Oxidation MEHHP->MEOHP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEOHP->MECPP DBP Di-n-butyl phthalate (DBP) MBP Mono-n-butyl phthalate (MBP) DBP->MBP Hydrolysis caption Simplified metabolic pathways for common phthalates.

Caption: Simplified metabolic pathways for common phthalates.

Materials and Reagents

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • Standards: Certified analytical standards of all target phthalate metabolites and their corresponding stable isotope-labeled internal standards (IS).

  • Enzyme: β-glucuronidase from Helix pomatia or a recombinant equivalent.

  • Buffer: Ammonium acetate buffer (e.g., 1 M, pH 6.5).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).

  • Urine Samples: Human urine collected in polypropylene containers and stored at -20°C or lower.[3]

  • Labware: Polypropylene autosampler vials, tubes, and pipette tips (to avoid phthalate contamination from glass or other plastics).

Experimental Workflow & Protocols

The entire process from sample receipt to data generation follows a systematic, quality-controlled workflow.

Workflow Sample 1. Urine Sample (100 µL) Spike 2. Spike IS & Buffer Sample->Spike Aliquot Hydrolysis 3. Enzymatic Hydrolysis (37°C, 4h) Spike->Hydrolysis Vortex SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Dilute Analysis 5. LC-MS/MS Analysis SPE->Analysis Elute & Evaporate Data 6. Data Processing & Quantification Analysis->Data Integrate Peaks caption High-level workflow for phthalate metabolite analysis.

Caption: High-level workflow for phthalate metabolite analysis.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of each native and isotope-labeled standard in methanol or acetonitrile (e.g., at 1 mg/mL).

  • Working Standards: Create a combined working standard solution by diluting the stocks. This will be used to prepare calibration curve points.

  • Internal Standard (IS) Spiking Solution: Prepare a combined IS working solution at a fixed concentration (e.g., 50 ng/mL).

  • Calibration Curve & QCs: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solution into a pool of blank human urine. Typical ranges are from low ng/mL to several hundred ng/mL.

Step-by-Step Sample Preparation Protocol
  • Thawing and Aliquoting: Thaw urine samples, calibration standards, and QCs completely at room temperature. Vortex to mix. Pipette 100 µL of each sample into a polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS spiking solution to every tube (except for "double blank" samples used to check for matrix interference).

  • Enzymatic Hydrolysis:

    • Add 50 µL of ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Vortex gently and incubate in a water bath at 37°C for 4 hours.[11] The incubation time and temperature are critical for ensuring complete deconjugation.[11][12]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of reagent water. Do not let the sorbent go dry.

    • Load: After incubation, stop the reaction by adding 500 µL of 1% formic acid in water to the sample. Load the entire volume onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Elute: Elute the target analytes with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for the moderately polar phthalate metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Gradient 20% B to 95% B over 8-10 minutesA gradient is necessary to separate the range of metabolites, from the more polar (e.g., MEP) to the less polar (e.g., MEHP).
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Ionization Mode Electrospray Ionization (ESI), NegativePhthalate metabolites contain a carboxylic acid group that readily deprotonates to form a negative ion [M-H]⁻, making negative mode highly sensitive.[7]
Detection Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor → product ion transitions for each analyte and its IS.[9]

Table 1: Example MRM Transitions for Common Phthalate Metabolites

AnalyteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)
Monoethyl phthalateMEP193.1121.1
Mono-n-butyl phthalateMBP221.177.1
Mono-isobutyl phthalateMiBP221.1121.1
Monobenzyl phthalateMBzP255.1121.1
Mono(2-ethylhexyl) phthalateMEHP277.2134.1
Mono(2-ethyl-5-oxohexyl) phthalateMEOHP291.2121.1
Mono(2-ethyl-5-hydroxyhexyl) phthalateMEHHP293.2121.1
Mono(3-carboxypropyl) phthalateMCPP251.1149.0

Method Validation & Quality Control

To ensure the trustworthiness of the data, the method must be fully validated according to established guidelines, such as those from the FDA or ICH.[13][14]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) in blank matrix from at least 6 different sources.[15]Ensures the method is measuring only the intended analyte without interference from other components in the urine.
Calibration Curve Linearity (r²) > 0.99. At least 75% of standards within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and analyte concentration.
Accuracy & Precision Within-run and between-run accuracy (RE%) and precision (CV%) must be within ±15% (±20% at LLOQ) for QC samples.[10]Confirms the method is both close to the true value (accurate) and reproducible (precise).
Limit of Quantification (LLOQ) The lowest point on the calibration curve with accuracy and precision within ±20%. Signal-to-noise ratio > 10.Defines the lowest concentration that can be reliably quantified. Typical LLOQs for this method are in the low ng/mL range (0.1-1.0 ng/mL).[10][16][17]
Matrix Effect CV of IS-normalized matrix factor across 6 sources of matrix should be ≤15%.Assesses the degree of ion suppression or enhancement caused by the biological matrix.
Stability Analytes must be stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).Ensures sample integrity is maintained from collection through analysis.

Data Analysis and Interpretation

  • Quantification: The concentration of each analyte is calculated based on the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard, plotted against the calibration curve.

  • Creatinine Correction: Urine concentration can vary significantly based on hydration status. To normalize for this, analyte concentrations are often divided by the urinary creatinine concentration and reported in units such as µg/g creatinine.[18]

  • Interpretation: The measured concentrations can be compared to national biomonitoring data, such as the CDC's NHANES reports, to understand how an individual's or a population's exposure level compares to the general population.[6][19]

Table 2: Example Geometric Mean Concentrations in U.S. Population (NHANES Data) Note: These values are illustrative and vary by survey year, age, and demographic. Refer to the latest NHANES reports for current data.

MetaboliteGeometric Mean (ng/mL)Parent Phthalate
MEP~100 - 500Diethyl phthalate (DEP)
MBP~15 - 40Di-n-butyl phthalate (DBP)
MBzP~5 - 15Butylbenzyl phthalate (BBzP)
ΣDEHP Metabolites~10 - 30Di(2-ethylhexyl) phthalate (DEHP)
ΣDEHP is the molar sum of MEHP, MEHHP, MEOHP, and MECPP.[18]

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantitative analysis of phthalate metabolites in human urine. By incorporating enzymatic hydrolysis, isotope dilution, and solid-phase extraction, this protocol provides the high degree of accuracy, precision, and sensitivity required for human biomonitoring and epidemiological studies. Adherence to strict quality control and method validation principles ensures the generation of trustworthy and defensible data for assessing human exposure to phthalates.

References

  • PHTHTE_I - CDC. National Health and Nutrition Examination Survey (NHANES), Centers for Disease Control and Prevention. [Link]

  • Urinary Phthalate Metabolite Concentrations and Diabetes among Women in the National Health and Nutrition Examination Survey (NHANES) 2001–2008. National Institutes of Health (NIH). [Link]

  • Urinary Levels of Seven Phthalate Metabolites in the U.S. Population from the National Health and Nutrition Examination Survey (NHANES) 1999-2000. ResearchGate. [Link]

  • Associations of urinary phthalate metabolites with DNA methylation algorithms of aging among U.S. adults: 1999-2002 NHANES data. Ageing and Disease. [Link]

  • Urinary Phthalate Metabolites Are Associated With Decreased Serum Testosterone in Men, Women, and Children From NHANES 2011–2012. National Institutes of Health (NIH). [Link]

  • Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC). [Link]

  • Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC−APCI-MS/MS. ACS Publications. [Link]

  • Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health (NIH). [Link]

  • Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation. Royal Society of Chemistry. [Link]

  • Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. The University of Queensland. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). [Link]

  • Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). [Link]

  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link]

  • Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine. ResearchGate. [https://www.researchgate.net/publication/339463990_Temporal_stability_of_eight_phthalate_metabolites_and_their_glucuronide_conjugates_in_human_urine]([Link]_ conjugates_in_human_urine)

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. ResearchGate. [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for the Toxicological Assessment of Monoisononyl Phthalate (MINP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisononyl phthalate (MINP) is a primary and bioactive metabolite of the high molecular weight phthalate, Diisononyl phthalate (DINP).[1] DINP is a widely used plasticizer in a vast array of consumer products, including toys, food packaging, and medical devices, leading to ubiquitous human exposure.[2][3] In the body, DINP is hydrolyzed to form MINP, which, along with its subsequent oxidative metabolites, is considered more biologically active than the parent compound.[1] Growing concerns over the potential endocrine-disrupting and adverse reproductive and developmental effects of phthalates necessitate robust toxicological evaluation of their metabolites.[4][5]

This guide provides a comprehensive suite of application notes and detailed protocols for assessing the toxicological profile of MINP. It is designed to equip researchers with the methodologies to investigate key toxicological endpoints, focusing on endocrine disruption via steroidogenesis interference, metabolic disruption through nuclear receptor activation, and systemic effects using in vivo models. The protocols are grounded in internationally recognized guidelines and current scientific literature to ensure data integrity and relevance for risk assessment.

Section 1: In Vitro Assessment of Endocrine Disruption: Steroidogenesis

Scientific Rationale: A primary mechanism by which phthalates exert reproductive toxicity is by interfering with steroid hormone biosynthesis (steroidogenesis).[6][7] The human adrenocortical carcinoma cell line, H295R, is a globally accepted in vitro model for this purpose as it expresses all the key enzymes necessary for the steroidogenic pathway.[8][9] The OECD Test Guideline 456 is based on this cell line and focuses on measuring changes in the production of testosterone and 17β-estradiol, key hormones for reproductive health.[8][10] This assay serves as a critical screening tool to identify chemicals that can disrupt hormone production.

Protocol 1.1: H295R Steroidogenesis Assay (adapted from OECD TG 456)

This protocol outlines the procedure to assess the effects of MINP on testosterone and estradiol production.

1. Cell Culture and Maintenance:

  • Culture NCI-H295R cells (ATCC CRL-2128) in supplemented medium (e.g., DMEM/F12 with supplements like bovine serum albumin and selenium) at 37°C and 5% CO2.

  • Subculture cells before they reach 80-90% confluency to maintain them in the exponential growth phase.

  • Ensure cells used for experiments are within a consistent and low passage number range to minimize variability.

2. Plating for Exposure:

  • Seed cells into 24-well plates at a density that allows them to reach approximately 50-60% confluency within 24 hours.[11]

  • Allow cells to attach and acclimate for 24 hours post-seeding.

3. Preparation of Test Chemical and Controls:

  • Prepare a stock solution of MINP in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final solvent concentration in the culture medium should not exceed 0.1% and must be non-toxic to the cells.

  • Prepare a serial dilution of MINP to test a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Prepare positive controls known to modulate steroidogenesis (e.g., Forskolin as an inducer, Prochloraz as an inhibitor) and a solvent control (e.g., 0.1% DMSO).[10]

4. Exposure:

  • After the 24-hour acclimation period, replace the medium with fresh medium containing the respective concentrations of MINP, controls, or solvent.

  • Incubate the plates for 48 hours.[11]

5. Sample Collection and Hormone Quantification:

  • Following incubation, collect the cell culture medium from each well.

  • Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until analysis.

  • Quantify the concentrations of testosterone and estradiol in the medium using validated commercial ELISA kits or by LC-MS/MS for higher sensitivity and specificity.[11]

6. Cell Viability Assessment:

  • After collecting the medium, assess cell viability in the corresponding wells using a standard method like the MTT or LDH leakage assay to ensure that observed effects on hormone levels are not due to cytotoxicity.[8][12]

Data Analysis and Interpretation:

  • Calculate the mean hormone concentration for each treatment group.

  • Normalize the data to the solvent control.

  • A statistically significant increase or decrease in testosterone or estradiol production compared to the solvent control indicates a potential disruption of the steroidogenic pathway by MINP.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis N1 Culture & Maintain H295R Cells N2 Seed Cells into 24-Well Plates N1->N2 N4 Acclimate Cells (24 hours) N2->N4 N3 Prepare MINP Dilutions & Controls N5 Expose Cells to MINP (48 hours) N3->N5 N4->N5 N6 Collect Culture Medium N5->N6 N7 Quantify Hormones (Testosterone, Estradiol) N6->N7 N8 Assess Cell Viability (e.g., MTT Assay) N6->N8

Section 2: In Vitro Assessment of Metabolic Disruption: PPAR Activation

Scientific Rationale: Phthalate monoesters, including MINP, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical for regulating lipid metabolism, inflammation, and cellular differentiation.[13][14] Specifically, activation of PPARα is linked to liver effects like peroxisome proliferation, while PPARγ activation is involved in adipogenesis.[15][16] Investigating MINP's ability to activate these receptors provides mechanistic insight into its potential to cause metabolic disruption. A reporter gene assay is a standard method for this purpose.

Protocol 2.1: PPARα/γ Luciferase Reporter Gene Assay

This protocol describes how to measure the activation of PPARα and PPARγ by MINP.

1. Cell Culture and Transfection:

  • Culture a suitable cell line, such as HepG2 (for liver-specific context) or HEK293T, in appropriate medium.

  • Co-transfect the cells in multi-well plates with two plasmids:

    • An expression vector for either human PPARα or PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase or β-galactosidase) can be included for normalization of transfection efficiency.

  • Use a commercial transfection reagent and follow the manufacturer's protocol.

2. Exposure:

  • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of MINP (e.g., 0.1 µM to 100 µM).

  • Include a known PPAR agonist as a positive control (e.g., Wy-14,643 for PPARα; Rosiglitazone for PPARγ) and a solvent control.

3. Luciferase Assay:

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the activity of both the primary (Firefly) and normalization (e.g., Renilla) luciferases using a dual-luciferase reporter assay system and a luminometer.

Data Analysis and Interpretation:

  • Calculate the relative light units (RLU) by dividing the Firefly luciferase activity by the normalization reporter activity for each well.

  • Express the results as "fold induction" by normalizing the RLU of treated wells to the RLU of the solvent control wells.

  • A dose-dependent increase in luciferase activity indicates that MINP can bind to and activate the specific PPAR isoform.[13]

G MINP MINP (Ligand) PPAR PPARα or PPARγ (Nuclear Receptor) MINP->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene Target Gene Expression (e.g., Fabp4, Cd36) PPRE->Gene Initiates Transcription Effect Metabolic Effects (Lipid Homeostasis, etc.) Gene->Effect Leads to

Section 3: In Vivo Assessment of Reproductive and Developmental Toxicity

Scientific Rationale: While in vitro assays provide crucial mechanistic data, in vivo studies are essential to understand the integrated physiological effects of a chemical on a whole organism.[17] For suspected endocrine disruptors like MINP, assessing impacts on reproductive function and development is a priority. The OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) provide frameworks for such evaluations in rodents.[18][19] These studies examine effects across critical life stages, including pre-mating, gestation, and early postnatal development.

Protocol 3.1: Modified OECD 421/422 Guideline Study in Rodents

This protocol provides a general framework for an in vivo screening study. The specific design may be adapted based on existing knowledge of MINP's toxicity.

1. Animal Model and Husbandry:

  • Use a standard rodent strain, such as the Sprague-Dawley or Wistar rat.

  • House animals under controlled conditions (temperature, humidity, light cycle) with ad libitum access to food and water.

  • Acclimate animals before the start of the study.

2. Dose Selection and Administration:

  • Select at least three dose levels of MINP plus a vehicle control group (e.g., corn oil).

  • Dose selection should be based on range-finding studies to identify a high dose that induces some toxicity but not mortality, and lower, more environmentally relevant doses.

  • Administer MINP daily via oral gavage, as this route mimics a primary route of human exposure.

3. Study Design and Timeline:

  • Pre-mating (Males): Dose males for a minimum of two weeks prior to mating to cover a significant portion of spermatogenesis.[18][19]

  • Pre-mating (Females): Dose females for two weeks prior to mating to cover several estrous cycles.

  • Mating: Pair one male and one female for up to two weeks. Record evidence of mating (e.g., vaginal plugs).

  • Gestation: Continue dosing mated females throughout pregnancy (Gestation Day 0-20).

  • Lactation: Continue dosing dams through lactation until weaning of the pups (Postnatal Day 21).

4. Endpoint Evaluation:

  • A comprehensive set of endpoints should be measured in the parental (P) and first filial (F1) generations.

Table 1: Key Endpoints for In Vivo Reproductive/Developmental Toxicity Study

GenerationCategoryEndpoints to Measure
Parental (P) General Toxicity Clinical signs, body weight, food/water consumption.
Reproductive Estrous cyclicity, mating/fertility indices, gestation length.
Post-Mortem Gross necropsy, organ weights (liver, kidneys, reproductive organs), sperm parameters (motility, morphology), histopathology of reproductive tissues.
F1 Offspring Postnatal Viability/survival indices, sex ratio, clinical signs, body weight gain.
Developmental Anogenital distance (AGD) on postnatal day 1-4, nipple retention in males.[20]
Post-Weaning Gross necropsy, organ weights of selected weanlings, histopathology if warranted.

Data Analysis and Interpretation:

  • Analyze quantitative data (e.g., body weights, AGD, organ weights) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • Analyze categorical data (e.g., fertility indices) using methods like the Chi-square test.

  • Significant adverse effects, such as reduced fertility, decreased litter size, altered AGD, or histopathological lesions in reproductive organs, would classify MINP as a reproductive or developmental toxicant.[20]

G cluster_P Parental (P) Generation cluster_F1 F1 Generation P_Dose Pre-Mating Dosing (≥2 weeks) P_Mate Mating (≤2 weeks) P_Dose->P_Mate P_Gest Gestation & Lactation (Females Dosed) P_Mate->P_Gest P_Necro Necropsy & Endpoint Analysis P_Gest->P_Necro F1_Birth Birth P_Gest->F1_Birth Offspring Produced F1_Dev Postnatal Development (AGD, Nipple Retention) F1_Birth->F1_Dev F1_Wean Weaning & Necropsy F1_Dev->F1_Wean

Section 4: Data Integration and Adverse Outcome Pathways (AOP)

Scientific Rationale: A modern approach in toxicology is to integrate data from multiple levels of biological organization into an Adverse Outcome Pathway (AOP) framework.[2][21] An AOP links a Molecular Initiating Event (MIE) to an adverse outcome at the individual or population level through a series of key events.[5] For MINP, data from the in vitro assays can establish MIEs (e.g., PPAR activation, steroid enzyme inhibition), which can then be linked to the adverse outcomes observed in vivo (e.g., reduced fertility). This approach strengthens the mechanistic basis for risk assessment.

Conclusion

The toxicological evaluation of this compound requires a multi-tiered strategy. The protocols described here provide a robust framework for this assessment, beginning with high-throughput in vitro screening for endocrine and metabolic disruption and progressing to targeted in vivo studies to confirm adverse outcomes and establish dose-response relationships. By integrating data from these assays, researchers can build a comprehensive understanding of the potential hazards posed by MINP, contributing to more informed chemical safety assessments and the protection of human health.

References

  • Dragos, C., et al. (2020). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. National Institutes of Health. [Link]

  • Chen, X., et al. (2019). Cytotoxic and genotoxic effects of di-isononyl phthalate and di-(2-ethylhexyl) phthalate: An in vitro and in vivo approach on toxicological assessment. ResearchGate. [Link]

  • Hogg, K., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. National Institutes of Health. [Link]

  • Hlisníková, H., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. PubMed Central. [Link]

  • EURL ECVAM. (2016). DB-ALM Method Summary n° 456: Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [Link]

  • Wang, Y., et al. (2023). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. National Institutes of Health. [Link]

  • Mala, S., et al. (2024). Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (2011). Multi-Laboratory Validation of the H295R Steroidogenesis Assay to Identify Modulators of Testosterone and Estradiol Production. US EPA. [Link]

  • Consumer Product Safety Commission. (2010). Overview of Phthalates Toxicity. CPSC.gov. [Link]

  • Czernych, R., et al. (2024). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. ResearchGate. [Link]

  • Bility, K., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. ResearchGate. [Link]

  • OECD. (2015). Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program (NTP). [Link]

  • Galani, G., et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). PubMed. [Link]

  • OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD iLibrary. [Link]

  • U.S. Environmental Protection Agency. (2022). Technical Review of Diisononyl Phthalate. Regulations.gov. [Link]

  • Wang, Y., et al. (2023). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. PubMed. [Link]

  • Haggard, D., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. National Institutes of Health. [Link]

  • National Research Council. (2008). Toxicity Assessment. In: Phthalates and Cumulative Risk Assessment. NCBI Bookshelf. [Link]

  • ECETOC. (2001). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. ECETOC. [Link]

  • Baken, K., et al. (2025). Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. bioRxiv. [Link]

  • Galani, G., et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). ResearchGate. [Link]

  • Hogg, K., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. PubMed. [Link]

  • Singh, S., & Li, S. (2012). Reproductive toxic potential of phthalate compounds. CBS News 8. [Link]

  • Isenberg, J., et al. (2000). Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver. PubMed. [Link]

  • Lapinskas, P., et al. (2025). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. ResearchGate. [Link]

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Troubleshooting & Optimization

Navigating the Analytical Maze: A Technical Guide to Reducing Background Contamination in Monoisononyl Phthalate (MINP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Monoisononyl Phthalate (MINP) Analysis. As a Senior Application Scientist, I understand the persistent challenge that background contamination poses in achieving accurate and reproducible results for phthalate analysis. The ubiquitous nature of phthalates, including MINP, in laboratory environments necessitates a meticulous and proactive approach to sample preparation and analysis.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize background interference and ensure the integrity of your MINP analysis.

The Ubiquitous Contaminant: Understanding the Challenge

This compound (MINP) is a metabolite of diisononyl phthalate (DINP), a commonly used plasticizer.[3] Its presence in a vast array of plastic products makes it a frequent and frustrating source of laboratory contamination.[4] Phthalates are not chemically bound to the polymer matrix and can easily leach into samples, solvents, and the general lab environment.[4] This pervasive contamination can lead to elevated baselines, false positives, and a lack of reproducibility in sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][5][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding background contamination in MINP analysis.

Q1: What are the primary sources of MINP and other phthalate contamination in a typical laboratory setting?

A1: Phthalate contamination can originate from a multitude of sources within the laboratory. It is crucial to identify and mitigate these sources to maintain a clean analytical environment. Key culprits include:

  • Laboratory Consumables: Many common lab plastics, such as pipette tips, centrifuge tubes, and sample vials, can leach phthalates.[7] Even materials like PTFE and Parafilm® have been shown to be sources of contamination.[7]

  • Solvents and Reagents: Solvents, especially those that are not specifically designated as "phthalate-free" or "for trace analysis," can contain significant levels of phthalates.[1][4] Water purification systems can also be a source if they utilize plastic components.[4]

  • Laboratory Equipment: Tubing (especially PVC), O-rings, and other plastic components within analytical instruments like HPLCs and GCs can be a continuous source of contamination.[8][9]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in laboratory air and dust, settling on surfaces and contaminating samples.[1][8] Building materials like flooring and paints can also contribute to airborne phthalate levels.[4]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and should be avoided before and during sample handling.[8]

Q2: How can I effectively clean glassware to remove phthalate residues?

A2: Proper glassware cleaning is a critical first line of defense. Standard washing with detergents may not be sufficient and can even introduce contaminants.[10] A more rigorous, multi-step process is required:

  • Initial Rinse: As soon as possible after use, rinse glassware with an appropriate organic solvent to remove the bulk of any organic residues.

  • Detergent Wash: Use a detergent known to be free of interfering compounds. Boiling in a dilute detergent solution can be effective for stubborn residues.

  • Acid Rinse: A rinse with a dilute acid solution (e.g., 1% hydrochloric or nitric acid) can help remove any remaining organic or inorganic residues.[10]

  • Solvent Rinsing: Thoroughly rinse the glassware with high-purity, phthalate-free solvents such as acetone and then dichloromethane or hexane.[1]

  • Baking: For the most critical applications, baking the glassware in an oven at a high temperature (e.g., 400 °C) can volatilize any remaining phthalates.[6][11] Allow glassware to cool slowly to prevent breakage.[4]

Q3: Are there specific types of labware I should use or avoid for MINP analysis?

A3: Yes, the choice of labware is paramount. Whenever possible, opt for glass, stainless steel, or other non-plastic materials.[12] When plastics are unavoidable, select materials with low potential for phthalate leaching.

Material RecommendationRationale
Use: Borosilicate GlassChemically inert and can be rigorously cleaned and baked at high temperatures.
Use: Stainless SteelDurable, easy to clean, and does not contain plasticizers.
Use: Polypropylene (PP)Generally considered to have lower levels of phthalate additives compared to PVC. However, always test for leachables.[13]
Avoid: Polyvinyl Chloride (PVC)A major source of phthalate plasticizers, including the precursor to MINP.[9][14]
Avoid: General-Purpose PlasticsUnless certified as "phthalate-free," assume they are a potential source of contamination.

Q4: How can I ensure my solvents and reagents are not contributing to background contamination?

A4: The purity of your solvents and reagents is critical for trace analysis.

  • Purchase High-Purity Solvents: Whenever possible, purchase solvents that are specifically tested and certified for trace organic analysis or are designated as "phthalate-free."[1]

  • Solvent Purification: If high-purity solvents are not available, or for an extra level of assurance, consider redistilling your solvents in an all-glass apparatus.[1][15]

  • Reagent Purity: Be mindful of the purity of all reagents, including salts like sodium sulfate, which can be a source of contamination.[4] These can be purified by baking at high temperatures or by Soxhlet extraction.[4][16]

  • Ultrapure Water: Utilize a water purification system that employs activated carbon, photo-oxidation, and ion-exchange resins to remove organic contaminants.[17] A point-of-use polisher with C18 reverse-phase silica can provide an additional safeguard.[17]

Troubleshooting Guide: Tackling High Background in MINP Analysis

This section provides a systematic approach to identifying and resolving issues with high background contamination in your MINP analysis.

Issue: Consistently High Background Signal in Blanks

This is a common and frustrating problem that often points to a systemic contamination issue.

dot ```dot graph Troubleshooting_High_Blanks { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="High Background in Blanks", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solvents [label="Analyze Solvents and Reagents"]; Check_Glassware [label="Review Glassware Cleaning Protocol"]; Check_Consumables [label="Evaluate Plastic Consumables"]; Check_System [label="Isolate Instrument Components"]; Contaminated_Solvents [label="Solvents Contaminated", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Improper_Cleaning [label="Cleaning Ineffective", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Leaching_Consumables [label="Consumables Leaching", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; System_Contamination [label="Instrument Contamination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Solvents [label="Purify or Replace Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_Cleaning [label="Implement Rigorous Cleaning Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Inert_Consumables [label="Switch to Phthalate-Free Consumables", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean_System [label="Clean/Replace Contaminated Instrument Parts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Background Reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Solvents; Start -> Check_Glassware; Start -> Check_Consumables; Start -> Check_System;

Check_Solvents -> Contaminated_Solvents; Contaminated_Solvents -> Purify_Solvents [label="Yes"]; Purify_Solvents -> Resolved;

Check_Glassware -> Improper_Cleaning; Improper_Cleaning -> Improve_Cleaning [label="Yes"]; Improve_Cleaning -> Resolved;

Check_Consumables -> Leaching_Consumables; Leaching_Consumables -> Use_Inert_Consumables [label="Yes"]; Use_Inert_Consumables -> Resolved;

Check_System -> System_Contamination; System_Contamination -> Clean_System [label="Yes"]; Clean_System -> Resolved; }

Caption: Addressing intermittent background spikes.

Preventative Measures:

  • Work in a Clean Environment: Whenever possible, perform sample preparation in a clean, dedicated area, such as a laminar flow hood or a glove box, to minimize exposure to airborne contaminants. [8]* Keep Samples Covered: Do not leave samples, standards, or solvents exposed to the laboratory atmosphere for extended periods. [8]Use aluminum foil (after confirming it is not a source of contamination) or glass lids to cover beakers and flasks. [1]* Prevent Carryover: Run solvent blanks between samples, especially after analyzing a high-concentration sample, to check for and mitigate instrument carryover. [8]Optimize the autosampler wash routine with a strong, appropriate solvent.

Conclusion: A Proactive Approach to Clean Analysis

Achieving reliable and sensitive MINP analysis is a testament to meticulous laboratory practice. By understanding the pervasive nature of phthalate contaminants and implementing a comprehensive strategy to mitigate them, you can significantly enhance the quality and reliability of your data. This guide provides a framework for identifying and eliminating sources of background contamination. Remember that a proactive, rather than reactive, approach is the key to success in the challenging world of trace phthalate analysis.

References

  • Agilent Technologies. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Labcompare. (2025). Eliminating Background Contamination in PFAS Testing. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CLEANING OF GLASSWARE. Retrieved from [Link]

  • European Commission Joint Research Centre. (2002). Methods for the determination of phthalates in food. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Phthalate Contamination in Food: Occurrence, Health Risks, Biomarkers for Detection, and Mitigation Strategies to Enhance Food Safety. Retrieved from [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (2013). How to minimize phthalates contamination step by step during phthalates analysis?. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (2017). Analytical methodologies for the assessment of phthalate exposure in humans. Retrieved from [Link]

  • ResearchGate. (n.d.). List of ions used for GC-MS analysis of phthalates in SIM mode. Retrieved from [Link]

  • Alphagary. (2025). Phthalate-Free PVC options for medical device manufacturers. Retrieved from [Link]

  • Frederick National Laboratory for Cancer Research. (2015). Labware Preparation and Cleaning. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • Teledyne LABS. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Retrieved from [Link]

  • ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • University of Washington. (n.d.). ESI Common Background Ions. Retrieved from [Link]

  • ResearchGate. (2007). Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Retrieved from [Link]

  • OMICS International. (2022). Analysis for the Purification of Trace Elements by Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • Taylor & Francis Online. (2010). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]

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  • BIO Web of Conferences. (2018). Phthalates: Potential sources and control measures. Retrieved from [Link]

  • PubMed. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). EXTRACTION, CLEAN-UP AND GROUP SEPARATION TECHNIQUES IN ORGANOCHLORINE TRACE ANALYSIS. Retrieved from [Link]

  • SGS. (2026). California Proposition 65: Reformulation of Chemicals in Consumer Goods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Retrieved from [Link]

  • Greyhound Chromatography. (2023). PFAS free Laboratory Vials and Caps. Retrieved from [Link]

  • Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Sustainable lab consumables guide. Retrieved from [Link]

  • PubMed Central. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Retrieved from [Link]

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Technical Support Center: Minimizing Phthalate Contamination from Laboratory Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy in their analytical work. Phthalate contamination is a pervasive challenge that can invalidate data and compromise research outcomes. These ubiquitous plasticizers can leach from a surprising number of sources within a typical laboratory environment.[1][2]

This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and eliminate sources of phthalate contamination from your laboratory equipment and consumables.

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a problem in the lab?

A: Phthalates are esters of phthalic acid, primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics, especially polyvinyl chloride (PVC).[3][4] They are not chemically bound to the polymer matrix, which allows them to leach, or migrate, out of the plastic product over time.[1][2][4] This leaching is a significant source of contamination in trace analytical laboratories. Even at low levels, this background contamination can obscure or falsely elevate the measured concentration of phthalates in a sample, leading to inaccurate and unreliable results.[1] This is particularly critical for applications like monitoring environmental samples or testing medical devices, where regulatory limits can be in the low µg/L (ppb) range.[1]

Q2: What are the most common sources of phthalate contamination in a laboratory setting?

A: Phthalate contamination can originate from numerous, often overlooked, sources. These include:

  • Plastic Labware: Any soft plastic, particularly PVC-containing items like flexible tubing, vinyl gloves, and some pipette tips, are major culprits.[5]

  • Solvents and Reagents: High-purity solvents are essential, as lower-grade solvents can contain phthalate impurities.[1] Reagents like sodium sulfate must also be verified as clean.[1][6]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in lab air and dust, originating from flooring, paints, electrical cables, and furniture.[1][5] This airborne contamination can settle on surfaces and equipment.[7]

  • Sample Collection and Storage Containers: The choice of container is critical. Plastic containers, unless specifically certified as phthalate-free, can contaminate samples.[8] Even cap liners can be a source.

  • Analytical Instrumentation: Components within GC or LC systems, such as autosampler septa, solvent lines, and wash solutions, can introduce background phthalate signals.[9][10]

Q3: Is it sufficient to just rinse my glassware with solvent before use?

A: No, simple solvent rinsing is often inadequate for removing adsorbed phthalates, especially for ultra-trace analysis.[11] Studies have shown that even after extensive refluxing with acetone, glassware can still leach significant amounts of phthalates like bis(2-ethylhexyl) phthalate (DEHP).[11] A rigorous, multi-step cleaning protocol involving washing, solvent rinsing, and high-temperature baking is required to ensure glassware is truly clean.[11][12] Storing cleaned glassware improperly, even wrapped in aluminum foil, can lead to re-contamination from the lab environment.[11]

Q4: Are all plastics bad for phthalate analysis? Which materials are safest?

A: Not all plastics pose the same risk. The key is to select materials that do not use phthalates as plasticizers.

  • Avoid: Polyvinyl Chloride (PVC) is the most significant source and should be avoided wherever possible.[13]

  • Use with Caution: Polypropylene (PP) and Polyethylene (LDPE, HDPE) are generally better choices than PVC, but should still be tested for leaching.[13]

  • Recommended: Glass is the preferred material for its inertness. For applications requiring plastic, fluoropolymers like Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) are excellent choices as they are manufactured without plasticizers and have very low levels of extractables.[13][14][15] Always use caps with PTFE liners for solvent and sample storage.

Troubleshooting Guide

This section addresses specific problems you may encounter during phthalate analysis.

Issue 1: High levels of Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP) are consistently present in my procedural blanks.

This is the most common challenge in phthalate analysis. A systematic approach is required to isolate the source.

Troubleshooting Workflow for High Phthalate Blanks

G Start High Phthalate Blank Detected Solvent Step 1: Analyze Solvents & Reagents - Concentrate a large volume of each solvent - Analyze as a sample Start->Solvent Result1 Contamination Found? Solvent->Result1 Glassware Step 2: Verify Glassware Cleaning - Perform a 'blank' cleaning procedure - Analyze final solvent rinse Result2 Contamination Found? Glassware->Result2 Instrument Step 3: Check Instrument Blank - Run analysis with no injection - Inject 'needle wash' solvent Result3 Contamination Found? Instrument->Result3 Environment Step 4: Evaluate Environmental Sources - Expose a clean beaker to lab air - Rinse with solvent and analyze Result4 Contamination Found? Environment->Result4 Consumables Step 5: Test Consumables - Leach test pipette tips, filters, gloves, etc. - Soak in clean solvent and analyze Result5 Contamination Found? Consumables->Result5 Result1->Glassware No Action1 Action: Procure higher purity solvent or purify in-house. Result1->Action1 Yes Result2->Instrument No Action2 Action: Re-clean all glassware using validated protocol. Bake at 400°C. Result2->Action2 Yes Result3->Environment No Action3 Action: Clean injector, replace septa/liners, check gas lines/filters. Result3->Action3 Yes Result4->Consumables No Action4 Action: Minimize exposed glassware. Work in a clean hood. Identify and remove lab sources (e.g., PVC flooring). Result4->Action4 Yes Action5 Action: Source certified phthalate-free consumables. Never use vinyl gloves. Result5->Action5 Yes End Problem Resolved Action1->End Action2->End Action3->End Action4->End Action5->End

Caption: Troubleshooting workflow for identifying the source of high phthalate blanks.

Issue 2: My results are inconsistent, with phthalate levels varying unpredictably between replicate samples.

A: Unpredictable, sporadic contamination often points to procedural issues or cross-contamination during sample handling.

  • Glove Usage: Are you using vinyl gloves? Vinyl is PVC plasticized with phthalates and is a major source of contamination. Switch to nitrile gloves and be aware that even these are not always completely phthalate-free. For critical steps, consider using two pairs of nitrile gloves and changing the outer pair frequently.

  • Pipette Tips: Plastic pipette tips can leach phthalates. Perform a leach test by rinsing or soaking tips in a clean solvent and analyzing the solvent. Use tips from manufacturers that certify their products are phthalate-free.

  • Parafilm/Sealing Films: Avoid using Parafilm to seal containers. It is a known source of DEHP. Use ground glass stoppers or PTFE-lined caps instead.

  • Sample Storage: Ensure samples are stored in scrupulously clean glass containers with PTFE-lined caps. Wrap the sealed containers in clean aluminum foil (dull side in) to prevent contamination from dust or contact with other plastic items during storage.[5]

Validated Protocols

Adhering to validated, standardized procedures is the best defense against contamination.

Protocol 1: Phthalate-Free Cleaning for Laboratory Glassware

This protocol is designed to provide glassware suitable for ultra-trace phthalate analysis.

Materials:

  • Phosphate-free laboratory detergent

  • Deionized (DI) Water

  • High-Purity Solvents (e.g., HPLC-grade or distilled-in-glass grade Hexane, Acetone, or Methanol)

  • High-temperature oven (muffle furnace), capable of reaching 400°C

  • Clean aluminum foil

Procedure:

  • Initial Wash: Manually wash glassware with a phosphate-free laboratory detergent and hot tap water. Use brushes dedicated only to this initial cleaning step.

  • Tap Water Rinse: Rinse thoroughly with hot tap water at least 3 times to remove all detergent residue.

  • DI Water Rinse: Rinse 3-5 times with deionized water.

  • Solvent Rinse: In a fume hood, rinse the glassware 3 times with a high-purity solvent like acetone or hexane. Ensure the solvent contacts all internal surfaces.

  • Baking (Critical Step): Loosely cover the openings of the glassware with clean aluminum foil. Place in a muffle furnace and bake at 400°C for at least 4 hours.[6][12] Note: Do not place volumetric glassware in a muffle furnace as the heat will destroy its calibration.[11] For volumetric ware, rely on extensive solvent rinsing and drying in a controlled environment.

  • Cooling and Storage: Turn off the furnace and allow the glassware to cool completely to room temperature before removing. Once cool, tightly seal the openings with clean aluminum foil or PTFE stoppers and store in a clean, dedicated cabinet away from potential contamination sources.

  • Validation: As a quality control measure, take a piece of glassware after cleaning, rinse it with a known volume of high-purity solvent, concentrate the solvent, and analyze it as a blank. The absence of target phthalates validates the cleaning process.

Material Selection and Data

Choosing the correct materials for lab equipment is the first line of defense. The following table provides a summary of common lab materials and their suitability for phthalate analysis.

MaterialSuitability for Phthalate AnalysisRationale & Key Considerations
Borosilicate Glass Excellent Highly inert, does not contain plasticizers. The gold standard for sample containers and labware. Must be cleaned rigorously.
PFA / PTFE Excellent Fluoropolymers with high chemical resistance and thermal stability, manufactured without plasticizers.[15] Ideal for tubing, containers, and cap liners.[14]
Polypropylene (PP) Good (with verification) Does not typically contain phthalate plasticizers.[13] However, should be tested for leaching as other additives may be present.
HDPE / LDPE Fair (with verification) Polyethylenes generally do not use phthalates.[13] Can be a source of other leachables. Not suitable for long-term solvent storage.
Polystyrene (PS) Poor Often contains additives that can interfere with analysis. Can be brittle and is not chemically resistant to many organic solvents.[13]
Polyvinyl Chloride (PVC) Avoid at all costs The primary source of phthalate contamination (especially DEHP).[3][13] Found in flexible tubing, gloves, and older lab equipment.
Decision Tree for Selecting Phthalate-Free Labware

G Start Need Labware for Phthalate Analysis Q1 Will it contact organic solvents? Start->Q1 A1_Yes Use Borosilicate Glass with PTFE-lined cap. Q1->A1_Yes Yes Q2 Is the sample aqueous or solid? Q1->Q2 No Q3 Is flexibility required (e.g., tubing)? Q2->Q3 No A2_Glass Borosilicate Glass is preferred. Q2->A2_Glass Glass A2_Plastic If plastic is necessary, use PP or PFA. Verify with leach test. Q2->A2_Plastic Plastic A3_Yes Use PFA or PTFE tubing. NEVER use PVC tubing. Q3->A3_Yes Yes Q4 Is it a disposable consumable (e.g., pipette tip, filter)? Q3->Q4 No A4_Yes Use certified phthalate-free Polypropylene (PP) tips. Verify with leach test. Q4->A4_Yes Yes

Caption: A decision tree to guide the selection of appropriate labware materials.

References

  • Teledyne ISCO. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Available from: [Link]

  • Kurunthachalam, K. et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology. Available from: [Link]

  • Labcon. Metal Free Tubes - Labcon - MetalFree™ Centrifuge Tubes. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 606: Phthalate Ester. Available from: [Link]

  • Journal of the Brazilian Chemical Society. (2010). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Available from: [Link]

  • ResearchGate. (2013). How to minimize phthalates contamination step by step during phthalates analysis? Available from: [Link]

  • ACS Publications. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology. Available from: [Link]

  • University of Nottingham. Environment Agency Guidelines to Inspectors: Laboratory Design. Available from: [Link]

  • European Commission Joint Research Centre. (2008). Methods for the determination of phthalates in food. JRC Publications Repository. Available from: [Link]

  • ResearchGate. (2017). Problem encountered during phthalate analysis by gas chromatography-mass spectrometry (GC-MS). Available from: [Link]

  • National Center for Biotechnology Information. (2021). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. Available from: [Link]

  • Agilent Technologies. Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Available from: [Link]

  • University of New Mexico. (2023). UNM Standards for Laboratory Design. Available from: [Link]

  • ResearchGate. (2022). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Available from: [Link]

  • ResearchGate. (2010). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Available from: [Link]

  • ResearchGate. (2025). CONCEPT AND REQUIREMENTS OF ESTABLISHING GREEN LABORATORIES: SCOPING REVIEW. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Phthalate Analysis by Gas Chromatography-Mass Spectrometry: Blank Problems Related to the Syringe Needle. Available from: [Link]

  • Water Emerging Contaminants & Nanoplastics. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Available from: [Link]

  • MDPI. (2023). Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic. Available from: [Link]

  • THEA. An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Available from: [Link]

  • National Center for Biotechnology Information. (2022). Phthalate Exposure: From Quantification to Risk Assessment. Available from: [Link]

  • ResearchGate. (2022). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. Available from: [Link]

  • Central Pollution Control Board. GUIDELINES FOR RECOGNITION OF ENVIRONMENTAL LABORATORIES UNDER THE ENVIRONMENT (PROTECTION) ACT, 1986. Available from: [Link]

  • Reddit. (2023). How to remove plasticizers from HPLC system. Available from: [Link]

  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Available from: [Link]

  • SPEX CertiPrep. Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. Available from: [Link]

  • VITLAB. Fluoroplastic Products. Available from: [Link]

  • University of California, Santa Barbara. Notes on Troubleshooting LC/MS Contamination. Available from: [Link]

  • YouTube. (2015). Determination of Phthalates in Distilled Beverages: A Simple, Fast and Reliable Approach. Available from: [Link]

  • ResearchGate. (2024). How can contamination be prevented during laboratory analysis of atmospheric samples for microplastics? Available from: [Link]

  • National Center for Biotechnology Information. (2021). A trace metal cleaning protocol for laboratory equipment to enhance the repeatability of methanotroph cultures. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to Selecting the Optimal Biomarker for Diisononyl Phthalate (DINP) Exposure: A Comparative Analysis of Monoisononyl Phthalate vs. Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental health and toxicology, the accurate assessment of human exposure to industrial chemicals is paramount. Diisononyl phthalate (DINP), a high molecular weight phthalate, has largely replaced di(2-ethylhexyl) phthalate (DEHP) as a primary plasticizer in a vast array of consumer products, from toys and building materials to automotive interiors.[1][2] This widespread use necessitates robust biomonitoring strategies to understand potential human health risks. For researchers, scientists, and drug development professionals, the selection of an appropriate biomarker is a critical decision that directly impacts the validity and sensitivity of exposure assessment studies.

Traditionally, the hydrolytic monoester, monoisononyl phthalate (MINP), was the go-to biomarker for DINP exposure.[1][2] However, a growing body of evidence compellingly demonstrates that the downstream oxidative metabolites of DINP are far superior indicators of exposure. This guide provides an in-depth, evidence-based comparison of MINP and its oxidative metabolites, equipping you with the rationale and methodologies to make an informed choice for your research.

The Metabolic Fate of DINP: A Journey from Parent Compound to Excretable Metabolites

Understanding the metabolic pathway of DINP is fundamental to appreciating the differential utility of its metabolites as biomarkers. Following ingestion, DINP undergoes a two-phase metabolic process. In Phase I, it is hydrolyzed to its primary metabolite, MINP. Subsequently, MINP is extensively oxidized to form a suite of secondary metabolites, including mono(hydroxyisononyl) phthalate (MHINP), mono(oxoisononyl) phthalate (MOINP), and mono(carboxyisooctyl) phthalate (MCIOP).[3][4][5] These oxidative metabolites are then, in part, conjugated with glucuronic acid in Phase II metabolism before being excreted in the urine.[2][3]

The critical insight from metabolic studies is that MINP represents only a minor fraction of the total urinary metabolites of DINP.[1][2][4] The majority of the parent compound is converted into its oxidized forms, making them more abundant and, therefore, more readily detectable analytes in urine.[3][5]

DINP_Metabolism DINP Diisononyl Phthalate (DINP) MINP This compound (MINP) (Primary Metabolite) DINP->MINP Phase I: Hydrolysis Oxidative_Metabolites Oxidative Metabolites (Secondary Metabolites) MINP->Oxidative_Metabolites Phase I: Oxidation MHINP MHINP (Hydroxy) Oxidative_Metabolites->MHINP MOINP MOINP (Oxo) Oxidative_Metabolites->MOINP MCIOP MCIOP (Carboxy) Oxidative_Metabolites->MCIOP Urine Urinary Excretion MHINP->Urine MOINP->Urine MCIOP->Urine

Caption: Metabolic pathway of Diisononyl Phthalate (DINP) in humans.

Head-to-Head Comparison: MINP vs. Oxidative Metabolites

The superiority of oxidative metabolites as DINP biomarkers is starkly evident when comparing key performance metrics. Human biomonitoring studies consistently show that MINP is often undetectable in urine samples, while its oxidative counterparts are present in the vast majority of the population.[2][3][5]

Biomarker CategorySpecific MetabolitesDetection Frequency in Human UrineRelative Urinary ConcentrationKey Takeaway
Primary Hydrolytic Metabolite This compound (MINP)Very low; often below the limit of detection[5][6]Minor metabolite[1][4]Unreliable for assessing low-level environmental exposure. Its absence does not signify a lack of DINP exposure.
Secondary Oxidative Metabolites Mono(hydroxyisononyl) phthalate (MHINP)High (approaching 100% in some studies)[2][3]Major metabolite[3][4]Sensitive and reliable biomarker for DINP exposure.
Mono(oxoisononyl) phthalate (MOINP)High (e.g., 87%)[2][3]Major metabolite[3][4]A strong indicator of DINP exposure, often measured alongside other oxidative metabolites.
Mono(carboxyisooctyl) phthalate (MCIOP)High (e.g., 97%)[2][3]Major metabolite[3][4]A key biomarker for DINP exposure assessment, reflecting significant metabolic conversion.

A pivotal study involving 129 adult human volunteers found that while MINP was not detectable in any of the samples, MCIOP, MHINP, and MOINP were detected in 97%, 100%, and 87% of the urine samples, respectively.[2][3][6] The geometric mean concentrations of these oxidative metabolites were significantly higher than that of MINP.[2][3][6] Furthermore, a controlled-dose study in a human volunteer revealed that only 2.2% of the administered DINP dose was excreted as MINP within 48 hours, whereas the oxidative metabolites OH-MINP, carboxy-MINP, and oxo-MINP accounted for 20.2%, 10.7%, and 10.6% of the dose, respectively.[4]

These data unequivocally demonstrate that relying solely on MINP for DINP exposure assessment leads to a significant underestimation of the true exposure prevalence and magnitude.[1][2][3]

Analytical Methodology: A Self-Validating System for Biomarker Quantification

The quantification of DINP metabolites in urine typically employs a robust and sensitive analytical workflow involving enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3] This methodology ensures both high selectivity and accuracy.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample 1. Urine Sample Collection (1 mL) Spiking 2. Spiking with Internal Standards (e.g., ¹³C₄-labeled metabolites) Urine_Sample->Spiking Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spiking->Enzymatic_Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC 5. HPLC Separation SPE->HPLC MSMS 6. Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification 7. Quantification against Calibration Curve MSMS->Quantification

Caption: A typical analytical workflow for the quantification of DINP metabolites in urine.

Experimental Protocol: Quantification of DINP Metabolites in Urine

This protocol is adapted from established methods described in the scientific literature.[3]

1. Sample Preparation:

  • a. Thaw frozen urine samples to room temperature.
  • b. Aliquot 1 mL of urine into a clean polypropylene tube.
  • c. Spike the sample with an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., ¹³C₄-MINP, ¹³C₄-MEHHP, etc.). This is a critical step for correcting for matrix effects and variations in extraction efficiency.
  • d. Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase to hydrolyze the glucuronidated conjugates, liberating the free forms of the metabolites. Incubate as required (e.g., at 37°C).
  • e. Acidify the sample to optimize for solid-phase extraction.

2. Solid-Phase Extraction (SPE):

  • a. Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with appropriate solvents (e.g., methanol followed by water).
  • b. Load the prepared urine sample onto the SPE cartridge.
  • c. Wash the cartridge with a weak solvent to remove interferences.
  • d. Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile or methanol).

3. Instrumental Analysis:

  • a. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
  • b. Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (HPLC-MS/MS).
  • c. Separate the metabolites chromatographically using a reversed-phase column (e.g., C18) with a gradient elution program.
  • d. Detect and quantify the metabolites using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM). The use of specific precursor-to-product ion transitions for each analyte and its labeled internal standard ensures high selectivity and minimizes interferences.

4. Data Analysis:

  • a. Generate a calibration curve using standards of known concentrations.
  • b. Calculate the concentration of each metabolite in the urine sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
  • c. Concentrations are typically reported in ng/mL and can be adjusted for urinary dilution using creatinine or specific gravity measurements.[7]

Conclusion: The Clear Choice for Accurate DINP Exposure Assessment

The evidence overwhelmingly supports the use of oxidative metabolites—specifically MHINP, MOINP, and MCIOP—as the most sensitive, reliable, and accurate biomarkers for assessing human exposure to DINP. The practice of using MINP as the sole biomarker is outdated and scientifically unsound, as it fails to capture the majority of DINP's metabolic products and can lead to a gross underestimation of exposure.[1][2][3]

For researchers aiming for the highest degree of scientific integrity and accuracy in their biomonitoring studies, the analytical focus must shift to these secondary, oxidized metabolites. By employing the robust analytical methodologies outlined in this guide, you can ensure that your data accurately reflects the true extent of human exposure to this ubiquitous plasticizer.

References

  • Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives, 114(8), 1158–1161. [Link]

  • Centers for Disease Control and Prevention. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. [Link]

  • Koch, H. M., Bolt, H. M., Preuss, R., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International Journal of Hygiene and Environmental Health, 210(1), 9-19. [Link]

  • Saravanabhavan, G., & Murray, R. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. International Journal of Environmental Research and Public Health, 9(12), 4301–4322. [Link]

  • Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. ResearchGate. [Link]

  • Saravanabhavan, G., & Murray, R. (2012). Proposed metabolic transformation of DINP and DIDP based on studies conducted in rodents and humans. ResearchGate. [Link]

  • Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

  • Mustieles, V., et al. (2021). Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. Environmental Health Perspectives, 129(6), 067001. [Link]

  • Silva, M. J., et al. (2020). Urinary Concentrations of Diisoheptyl Phthalate Biomarkers in Convenience Samples of U.S. Adults in 2000 and 2018–2019. ResearchGate. [Link]

  • Mustieles, V., et al. (2021). Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. Environmental Science & Technology, 55(13), 8793–8803. [Link]

  • Hays, S. M., et al. (2014). Biomonitoring Equivalents for di-isononyl phthalate (DINP). Regulatory Toxicology and Pharmacology, 70(1), 353-360. [Link]

  • Cathey, A. L., et al. (2022). Individual and joint effects of phthalate metabolites on biomarkers of oxidative stress among pregnant women in Puerto Rico. Environment International, 160, 107080. [Link]

  • Fucic, A., et al. (2022). Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center. International Journal of Molecular Sciences, 23(3), 1369. [Link]

  • Coker, E., et al. (2023). Oxidative stress as a potential mechanism linking gestational phthalates exposure to cognitive development in infancy. Neurotoxicology, 95, 103-111. [Link]

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A Comparative Guide to the Validation of Monoisononyl Phthalate as a Reliable Exposure Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, the accurate assessment of environmental chemical exposure is a cornerstone of modern safety and efficacy studies. Phthalates, a class of ubiquitous plasticizers, are of particular concern due to their potential endocrine-disrupting properties and other adverse health effects.[1] This guide provides an in-depth technical comparison of Monoisononyl phthalate (MINP) as a biomarker for Diisononyl phthalate (DINP) exposure, critically evaluating its performance against more robust alternatives and contextualizing its use within the broader landscape of phthalate biomonitoring.

The Challenge of Monitoring DINP Exposure

Diisononyl phthalate (DINP) is not a single chemical entity but a complex mixture of branched-chain dialkyl phthalate isomers.[2] Its widespread use in plastics, from flooring and wiring to toys and food packaging, results in continuous, low-level human exposure. To understand the toxicological implications of DINP, we must first accurately quantify this exposure. The most effective method for this is biomonitoring, which involves measuring the concentration of the chemical or its metabolites in biological samples, typically urine.[3] Urinary metabolites are preferred as they provide a non-invasive window into the body's internal dose and reflect recent exposure.[4]

The Metabolic Journey of DINP: Beyond Simple Hydrolysis

Upon entering the body, DINP undergoes a two-phase metabolic process. The initial step is a Phase I hydrolysis, where esterase enzymes cleave one of the isononyl ester chains to form this compound (MINP).[5] For many years, MINP was the primary biomarker used to assess DINP exposure. However, this initial hydrolysis is only the beginning of the story. MINP is further metabolized through Phase I oxidation into a suite of secondary, oxidized metabolites. These include mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP).[2][6] These metabolites are then often conjugated with glucuronic acid in a Phase II reaction to increase their water solubility and facilitate their excretion in urine.[5]

The following diagram illustrates this critical metabolic pathway, the understanding of which is fundamental to selecting an appropriate biomarker.

DINP_Metabolism cluster_body Human Body cluster_oxidation Phase I Oxidation DINP Diisononyl Phthalate (DINP) (Parent Compound) MINP This compound (MINP) (Primary Hydrolytic Metabolite) DINP->MINP Hydrolysis (Esterases) MCIOP mono(carboxyisooctyl) phthalate (MCIOP) MINP->MCIOP Oxidation (CYP450 enzymes) MOINP mono(oxoisononyl) phthalate (MOINP) MINP->MOINP Oxidation (CYP450 enzymes) MHINP mono(hydroxyisononyl) phthalate (MHINP) MINP->MHINP Oxidation (CYP450 enzymes) Urine Urinary Excretion MINP->Urine Minor Pathway MCIOP->Urine MOINP->Urine MHINP->Urine

Caption: Metabolic pathway of DINP in the human body.

A Critical Evaluation of MINP as a Standalone Biomarker

Traditionally, the monoester metabolite was considered the default biomarker for phthalate exposure. However, extensive research has revealed significant limitations to this approach for high-molecular-weight phthalates like DINP. The pivotal issue is that MINP is a minor urinary metabolite.[2][7] Studies in human volunteers have shown that after DINP administration, the urinary concentrations of the oxidative metabolites (MCIOP, MHINP, and MOINP) are substantially higher than that of MINP.[2] In fact, in general population studies, MINP is often not present at detectable levels in a significant portion of samples, while the oxidative metabolites are detected in over 90% of the same population.[2][7]

This discrepancy has profound implications. Relying solely on MINP as a biomarker leads to a significant underestimation of the prevalence and magnitude of human exposure to DINP.[2] The causality is clear: the metabolic pathway heavily favors further oxidation of MINP before excretion. Therefore, the downstream products of this pathway are far more abundant and, consequently, more sensitive biomarkers.

Superior Alternatives: The Oxidative Metabolites of DINP

The scientific consensus has shifted towards using the oxidative metabolites—MCIOP, MHINP, and MOINP—as the primary biomarkers for DINP exposure. Their significantly higher urinary concentrations and detection frequencies make them far more reliable for characterizing exposure, particularly at the lower levels typically found in the general population.[2][6][7]

The high correlation between the concentrations of these three oxidative metabolites in urine samples further strengthens the case for their use, as it confirms a common precursor—DINP.[2]

Comparative Analysis of DINP Exposure Biomarkers

The following table provides a quantitative comparison of MINP and its oxidative metabolites, summarizing key performance characteristics based on published experimental data.

Biomarker ParameterThis compound (MINP)Oxidative Metabolites (MCIOP, MHINP, MOINP)Justification & Rationale
Metabolic Stage Primary (Hydrolytic)Secondary (Oxidative)Oxidative metabolites are further downstream in the primary excretion pathway, leading to their accumulation in urine.[2][5]
Urinary Abundance Low / MinorHigh / MajorExperimental studies show concentrations of oxidative metabolites are many times higher than MINP in urine.[2][7]
Detection Frequency Often low or non-detectable in general population samples.High (>87-100% in general population samples).[2]Higher abundance translates directly to a greater likelihood of detection, which is crucial for low-level exposure assessment.
Sensitivity Low; prone to misclassifying exposed individuals as unexposed.High; provides a more accurate and sensitive measure of exposure.Using a biomarker with low sensitivity leads to an underestimation of exposure and its potential health risks.[2][7]
Reliability Poor; does not accurately reflect the internal dose of DINP.High; provides a more robust and reliable estimation of DINP exposure.The sum of oxidative metabolites is a better proxy for the total absorbed dose of the parent compound.

Contextualizing with Other Phthalate Biomarkers

The lesson learned from DINP is not unique. A similar metabolic pattern is observed for other high-molecular-weight phthalates. For instance, in the case of Di(2-ethylhexyl) phthalate (DEHP), one of the most studied phthalates, the primary metabolite mono(2-ethylhexyl) phthalate (MEHP) is also found at lower concentrations in urine compared to its oxidative metabolites, mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP).[8][9] This consistent finding across different high-molecular-weight phthalates establishes a clear principle: for accurate exposure assessment, one must look beyond the primary monoester and measure the more abundant oxidative metabolites.

Experimental Protocol: Urinary Analysis of Phthalate Metabolites via HPLC-MS/MS

The gold standard for the quantitative analysis of phthalate metabolites in urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10][11][12] This technique offers the high sensitivity and selectivity required to measure these biomarkers at trace levels.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw a 1 mL aliquot of urine at room temperature.

    • To deconjugate the glucuronidated metabolites, add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme.[13]

    • Incubate the mixture (e.g., at 37°C for 90 minutes) to allow for enzymatic hydrolysis.

    • Spike the sample with a mixture of isotopically-labeled internal standards corresponding to each target analyte. This is crucial for correcting for matrix effects and variations in instrument response, thereby improving accuracy and precision.[11]

    • Acidify the sample to stop the enzymatic reaction.

  • Analyte Extraction (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the prepared urine sample onto the cartridge. The analytes will adsorb to the solid phase.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances like salts and urea.

    • Elute the target phthalate metabolites from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for injection.

    • Note: Online SPE systems are often used in high-throughput labs to automate this process.[11]

  • HPLC Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the different phthalate metabolites on a C18 reversed-phase column using a gradient elution program. A typical mobile phase consists of a mixture of water and methanol or acetonitrile, with a small amount of acid (e.g., acetic acid) to improve peak shape.[10]

  • MS/MS Detection:

    • The eluent from the HPLC is directed to the mass spectrometer, which is typically operated in negative electrospray ionization (ESI) mode.

    • The instrument is set to Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences and ensuring accurate quantification.

  • Quantification:

    • A calibration curve is generated by analyzing standards of known concentrations.

    • The concentration of each analyte in the urine sample is determined by comparing the ratio of the analyte peak area to its corresponding internal standard peak area against the calibration curve.

The diagram below outlines this analytical workflow.

Analytical_Workflow Urine 1. Urine Sample (1 mL) Enzyme 2. Enzymatic Deconjugation (+ β-glucuronidase) Urine->Enzyme Add Enzyme SPE 3. Solid Phase Extraction (SPE) Enzyme->SPE Load Sample HPLC 4. HPLC Separation SPE->HPLC Inject Extract MSMS 5. MS/MS Detection (MRM) HPLC->MSMS Ionize & Fragment Data 6. Data Analysis & Quantification MSMS->Data Detect Ions

Caption: General workflow for urinary phthalate metabolite analysis.

Regulatory Framework and Validation Principles

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for biomarker validation.[14][15] While these are often in the context of drug development, the core principles are universally applicable. A biomarker method must be validated for its accuracy, precision, sensitivity, selectivity, range, reproducibility, and stability.[16] The "fit-for-purpose" approach is key; the level of validation depends on the intended use of the biomarker data.[17][18] For human exposure studies that may inform public health policy, a high degree of analytical rigor is required. The data presented in this guide strongly suggest that MINP, on its own, does not meet the criteria for a "fit-for-purpose" biomarker for general DINP exposure assessment due to its poor sensitivity.

Conclusion and Recommendations

Key Recommendations for Researchers:

  • Prioritize Oxidative Metabolites: For accurate and sensitive assessment of DINP exposure, measurement of the oxidative metabolites—MCIOP, MHINP, and MOINP—is essential. The sum of these metabolites provides the most robust estimate of the internal dose.

  • Adopt a Multi-Metabolite Approach: Whenever possible, analyze a panel of metabolites for a given parent phthalate. This provides a more complete picture of exposure and metabolism.

  • Utilize Validated, High-Sensitivity Methods: Employ validated HPLC-MS/MS methods with isotopically-labeled internal standards to ensure the accuracy and precision of biomonitoring data.

  • Context of Use is Critical: The choice of biomarker must be scientifically justified based on an understanding of the parent compound's metabolism. For high-molecular-weight phthalates, this justification points overwhelmingly toward the use of secondary, oxidative metabolites.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reliable biomonitoring data, which is fundamental to protecting public health and advancing the fields of toxicology and drug development.

References

  • Di Pasquale, D., et al. (2022). Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center. MDPI. Available at: [Link]

  • Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives. Available at: [Link]

  • Botezatu, A. V., & Puiu, M. (2021). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences. Available at: [Link]

  • Koch, H. M., & Calafat, A. M. (2009). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives. Available at: [Link]

  • Hines, E. P., et al. (2009). Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women. Environmental Health Perspectives. Available at: [Link]

  • Koch, H. M., et al. (2003). Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers. Environmental Health Perspectives. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Biomarker Guidances and Reference Materials. Available at: [Link]

  • Wang, Y., et al. (2021). Comprehensive review of phthalate exposure: Health implications, biomarker detection and regulatory standards. Environment International. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Available at: [Link]

  • Gionfriddo, P., & Fernandez-Alba, A. R. (2012). Analytical methods for phthalates determination in biological and environmental samples: A review. ResearchGate. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • Benjamin, S., et al. (2017). A Review of Biomonitoring of Phthalate Exposures. MDPI. Available at: [Link]

  • Kato, K., et al. (2004). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). 7. Analytical Methods for Di-n-butyl phthalate. Available at: [Link]

  • van der Veen, P. H., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Biomarker Qualification: Evidentiary Framework. Available at: [Link]

  • ResearchGate. (n.d.). Proposed metabolic transformation of DINP and DIDP based on studies conducted in rodents and humans. ResearchGate. Available at: [Link]

  • Cut-semic, M., et al. (2022). Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. Environmental Science & Technology. Available at: [Link]

  • Socas-Rodríguez, B., et al. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. MDPI. Available at: [Link]

  • González-Garea, A., et al. (2024). Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. Sciforum. Available at: [Link]

  • Bioanalysis Zone. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Radke, E. G., & Hyland, C. (2020). The effects of the phthalate DiNP on reproduction. ProQuest. Available at: [Link]

Sources

A Comparative Guide to the Analysis of Monoisononyl Phthalate: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry, the accurate quantification of phthalates, a class of plasticizers with potential endocrine-disrupting properties, is of paramount importance for ensuring consumer safety and regulatory compliance. Among these, Monoisononyl phthalate (MINP), a primary metabolite of Diisononyl phthalate (DINP), serves as a crucial biomarker for human exposure. This guide provides an in-depth comparison of two instrumental pillars for MINP analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing upon established methodologies and field-proven insights, we will dissect the nuances of each technique, from sample preparation to data acquisition, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Dichotomy: Volatility vs. Polarity

The choice between GC-MS and LC-MS for phthalate analysis hinges on the fundamental physicochemical properties of the target analytes. Traditionally, GC-MS has been a workhorse for the analysis of parent phthalate esters, which are relatively volatile.[1][2] However, their metabolites, including MINP, are more polar and less volatile, often necessitating a chemical modification step known as derivatization to render them suitable for gas chromatography.[3] This additional step, while effective, can introduce complexities and potential sources of error.[3]

Conversely, LC-MS is adept at analyzing polar and non-volatile compounds directly in their native form, making it an increasingly popular choice for the analysis of phthalate metabolites.[4] This often translates to simpler and faster sample preparation protocols.

Experimental Workflow: A Tale of Two Techniques

The analytical journey from sample to result differs significantly between GC-MS and LC-MS. Below, we outline the typical workflows for MINP analysis using each platform.

GC-MS Workflow for this compound Analysis

The traditional GC-MS workflow for MINP often involves several key stages designed to isolate the analyte and enhance its volatility for gas-phase separation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Increase Volatility Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Concentrate Sample GC_Inlet GC Inlet (Vaporization) Concentration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Detection) MS_Source->MS_Analyzer Data_Acquisition Data Acquisition MS_Analyzer->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Typical GC-MS workflow for MINP analysis.

A critical step in this workflow is derivatization . Phthalate monoesters like MINP contain a polar carboxylic acid group that can lead to poor chromatographic peak shape and adsorption within the GC system.[3] Derivatization, commonly through silylation or methylation, replaces the acidic proton with a non-polar group, increasing the analyte's volatility and improving its chromatographic behavior.[3] However, this process can be time-consuming, may require the use of hazardous reagents, and can introduce variability if not carefully controlled.[3] Recent advancements have explored methods to eliminate this step, though they may require specialized injection techniques or instrument configurations.[3][5]

LC-MS Workflow for this compound Analysis

The LC-MS workflow for MINP is often more streamlined, leveraging the technique's ability to handle polar analytes directly.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Beverage) Dilution Dilution ('Dilute and Shoot') Sample->Dilution Minimize Matrix Effects Filtration Filtration Dilution->Filtration Remove Particulates LC_System LC System (Separation) Filtration->LC_System MS_Source MS Ion Source (Ionization) LC_System->MS_Source MS_Analyzer Mass Analyzer (Detection) MS_Source->MS_Analyzer Data_Acquisition Data Acquisition MS_Analyzer->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Streamlined LC-MS workflow for MINP analysis.

For many sample matrices, a simple "dilute and shoot" approach is feasible with LC-MS, where the sample is simply diluted with a suitable solvent before injection. This significantly reduces sample preparation time and minimizes the risk of contamination, a persistent challenge in phthalate analysis due to their ubiquitous presence in laboratory materials.[6][7][8] For more complex matrices, a straightforward solid-phase extraction (SPE) may be employed to remove interferences.[4][9]

Performance Comparison: A Head-to-Head Analysis

The choice of analytical technique ultimately depends on the specific requirements of the assay, including sensitivity, selectivity, and throughput. The following table summarizes the key performance characteristics of GC-MS and LC-MS for MINP analysis.

FeatureGC-MSLC-MS/MSRationale & Causality
Sample Preparation Often requires extraction and derivatization.Frequently involves simple dilution ("dilute and shoot").MINP's polarity makes it less suitable for direct GC analysis, necessitating derivatization to increase volatility. LC readily handles polar analytes.
Selectivity Can be limited by common fragment ions (e.g., m/z 149) for many phthalates.[1][2]High selectivity through Multiple Reaction Monitoring (MRM).The characteristic m/z 149 fragment in Electron Ionization (EI) GC-MS can lead to isobaric interferences. LC-MS/MS provides two stages of mass filtering for enhanced specificity.
Sensitivity Generally good, with detection limits in the parts-per-billion (ppb) range.[10]Excellent, with detection limits often reaching the parts-per-trillion (ppt) range.[10]The soft ionization techniques used in LC-MS (e.g., Electrospray Ionization - ESI) often result in less fragmentation and a more abundant molecular ion, leading to higher sensitivity, especially in MRM mode.
Throughput Can be lower due to longer sample preparation times.High, owing to simplified sample preparation and fast chromatographic runs.The elimination of the derivatization step and the use of modern UPLC/UHPLC systems significantly shorten the overall analysis time.
Matrix Effects Less susceptible to ion suppression.[3]Can be prone to ion suppression or enhancement from co-eluting matrix components.[3]The ESI process in LC-MS is more susceptible to competition for charge in the ion source, which can be influenced by the sample matrix. This can be mitigated through effective sample preparation and the use of isotopically labeled internal standards.[9]
Cost Instrumentation is generally less expensive.Instrumentation, particularly tandem MS, has a higher initial cost.The complexity and performance capabilities of tandem mass spectrometers contribute to their higher price point.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the analysis of MINP using both GC-MS and LC-MS.

GC-MS Protocol for this compound in Human Urine

This protocol is a generalized representation and may require optimization based on specific instrumentation and sample characteristics.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard solution (e.g., isotopically labeled MINP).

    • Perform enzymatic hydrolysis to deconjugate glucuronidated metabolites.

    • Acidify the sample and perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to facilitate the reaction.

    • Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., hexane) for injection.[3]

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is commonly used.[1][2]

    • Injection: Splitless injection is typically employed for trace analysis.

    • Oven Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the derivatized MINP.

LC-MS/MS Protocol for this compound in Beverages

This protocol exemplifies the streamlined "dilute and shoot" approach often applicable to simpler matrices.

  • Sample Preparation:

    • To 0.5 mL of the beverage sample, add an internal standard solution (e.g., ¹³C₄-labeled MINP).[9]

    • Dilute the sample 1:1 with water or a suitable mobile phase component.

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[4]

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate, is employed.[11]

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phthalate monoesters.[9]

    • MS Detection: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native MINP and its isotopically labeled internal standard are monitored for quantification and confirmation.

Conclusion: Selecting the Optimal Technique

Both GC-MS and LC-MS are powerful tools for the analysis of this compound. The choice between them is not a matter of one being definitively superior, but rather which is better suited to the specific analytical challenge at hand.

GC-MS remains a robust and cost-effective option, particularly in laboratories with established expertise in derivatization techniques.[1][2] It can provide excellent chromatographic resolution for a wide range of phthalates.[1][2]

LC-MS/MS , on the other hand, offers significant advantages in terms of simplified sample preparation, higher throughput, and enhanced sensitivity and selectivity, especially for polar metabolites like MINP.[10] For high-throughput screening and the analysis of complex biological matrices, the "dilute and shoot" capability of LC-MS/MS presents a compelling case for its adoption.

Ultimately, the decision should be guided by a thorough evaluation of the laboratory's resources, the required detection limits, the sample matrix, and the desired sample throughput. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select the most appropriate and effective method for their MINP analysis needs.

References

  • Shah, S., & Burgess, J. A. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Waters Corporation. Retrieved from [Link]

  • López-García, E., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 28(13), 5035. Retrieved from [Link]

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Wojcieszyńska, D., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8, 23. Retrieved from [Link]

  • Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(31), 3791-3797. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]

  • Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. Talanta, 150, 404-412. Retrieved from [Link]

  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]

  • Rocha, M. J., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(13), 2581. Retrieved from [Link]

  • (Reference intentionally omitted as it was a duplic
  • Wang, L., & Kannan, K. (2013). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. Analytical and Bioanalytical Chemistry, 405(1), 91-103. Retrieved from [Link]

  • (Reference intentionally omitted as it was not directly relevant to the analytical comparison)
  • Wang, L., & Kannan, K. (2013). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Monoisononyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. Monoisononyl phthalate (MINP), a metabolite of the widely used plasticizer diisononyl phthalate (DINP), is a compound that necessitates careful consideration when it comes to its end-of-life management. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of MINP, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

This compound is recognized for its potential health risks. The California Safe Cosmetics Program has identified it as having potential developmental, endocrine, immuno-, reproductive, and respiratory toxicity.[1] While MINP is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its toxicological profile strongly suggests that it should be managed as a hazardous waste. The core principle of responsible chemical management dictates that in the absence of a specific classification, a substance with known or suspected toxicity should be handled with the utmost caution.

Therefore, this guide is predicated on the professional judgment that MINP waste should be treated as hazardous, pending a formal hazardous waste determination by your institution's Environmental Health and Safety (EHS) department.

The Four Pillars of this compound Waste Management

The proper disposal of MINP can be broken down into four key stages: Identification, Segregation, Storage, and Disposal. Each step is critical to ensuring a safe and compliant process.

Pillar 1: Waste Identification and Hazardous Waste Determination

The first and most crucial step is to correctly identify and characterize your MINP waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either "listed" or exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2]

Since MINP is not a listed waste, a hazardous waste determination must be made based on its characteristics.[2] Given its toxicological profile, the primary concern is the toxicity characteristic . This is formally determined through the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for harmful chemicals to leach from the waste into groundwater.[3][4][5]

Actionable Step: Contact your institution's EHS department to initiate a formal hazardous waste determination for your MINP waste stream. They will guide you through the necessary testing and documentation.

Decision Workflow for MINP Waste Classification

start MINP Waste Generated is_listed Is MINP a listed hazardous waste? start->is_listed no_listed No, MINP is not a listed hazardous waste. is_listed->no_listed No has_characteristic Does MINP exhibit a hazardous characteristic? no_listed->has_characteristic is_toxic Toxicity is the primary concern due to known health risks. has_characteristic->is_toxic Yes non_hazardous Manage as Non-Hazardous Waste (Unlikely for MINP) has_characteristic->non_hazardous No tclp_test Consult EHS for TCLP testing to determine toxicity characteristic. is_toxic->tclp_test hazardous_waste Manage as Hazardous Waste tclp_test->hazardous_waste

Caption: Decision-making process for classifying MINP waste.

Pillar 2: Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions. MINP waste should be collected in a dedicated, properly labeled hazardous waste container.

Experimental Protocol: Waste Segregation and Containerization

  • Select an appropriate container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.

  • Label the container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste enters the container)

    • The specific hazards (e.g., "Toxic," "Reproductive Toxin")

  • Segregate from incompatible materials: While specific incompatibility data for MINP is limited, as a general precaution for esters, avoid mixing with strong oxidizing acids, which can cause vigorous and exothermic reactions.[6] Consult a comprehensive chemical incompatibility chart for further guidance.[7]

  • Do not mix with other waste streams: Collect MINP waste separately from other chemical waste unless explicitly approved by your EHS department.

Pillar 3: Safe Storage

The area where you accumulate MINP waste must be managed to minimize the risk of spills and exposure.

Key Storage Requirements:

RequirementRationale
Secondary Containment A secondary container, such as a chemical-resistant tray or tub, can contain leaks and spills from the primary container.
Secure Location Store in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
Ventilation Store in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.
Closed Containers Keep the waste container securely closed at all times, except when adding waste.
Pillar 4: Disposal

The final step is the disposal of the accumulated MINP waste. This must be done through your institution's hazardous waste management program.

Step-by-Step Disposal Procedure:

  • Complete the waste manifest: Fill out a hazardous waste pickup request form as required by your EHS department. Ensure all information is accurate and complete.

  • Schedule a pickup: Contact your EHS department to schedule a pickup of the full waste container.

  • Maintain records: Keep a copy of all waste manifests for your records, as required by institutional and regulatory policies.

Under no circumstances should MINP waste be disposed of down the drain or in the regular trash. Phthalates can persist in the environment and are not effectively removed by standard wastewater treatment processes.

Spill Management and Emergency Procedures

Accidents can happen, and being prepared for a spill is a critical component of laboratory safety.

Experimental Protocol: MINP Spill Cleanup

  • Alert personnel: Immediately notify others in the vicinity of the spill.

  • Assess the situation: Determine the extent of the spill and whether it is safe for you to clean up. For large spills (greater than 500 mL), or if you are unsure, evacuate the area and contact your institution's emergency response team.[8]

  • Don appropriate PPE: At a minimum, this includes:

    • Gloves: Nitrile gloves are generally recommended for handling phthalates.[9]

    • Eye protection: Chemical splash goggles.

    • Lab coat: A standard lab coat or chemical-resistant apron.

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[9]

  • Absorb the material: Apply the absorbent material to the spill, working from the outside in.

  • Collect the waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with soap and water.

  • Dispose of all materials as hazardous waste: This includes the absorbent material, contaminated PPE, and any other materials used in the cleanup.

Workflow for MINP Spill Response

spill MINP Spill Occurs alert Alert others in the area spill->alert assess Assess the spill size and associated hazards alert->assess large_spill Large Spill (>500 mL) or unknown hazard assess->large_spill Large small_spill Small, manageable spill assess->small_spill Small evacuate Evacuate and call emergency response large_spill->evacuate ppe Don appropriate PPE small_spill->ppe contain Contain the spill with inert absorbent ppe->contain absorb Absorb the spilled material contain->absorb collect Collect waste into a labeled hazardous waste container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Step-by-step workflow for responding to an MINP spill.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a regulatory obligation; it is a reflection of our commitment as scientists to the principles of safety and environmental stewardship. By understanding the potential hazards of MINP and adhering to the procedures outlined in this guide, you can ensure that your groundbreaking research does not come at the cost of personal or environmental well-being. Always consult your institution's specific policies and EHS professionals for guidance tailored to your unique circumstances.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). In Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

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Navigating the Safe Handling of Monoisononyl Phthalate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Monoisononyl phthalate (MINP), ensuring the well-being of our personnel and the integrity of our research.

This compound, a metabolite of Diisononyl phthalate (DINP), is classified as a substance with potential for developmental, endocrine, immune, and reproductive toxicity.[1] Phthalates as a class of chemicals are recognized as endocrine disruptors, capable of interfering with the body's hormonal systems.[2][3][4][5] Given these potential health risks, adherence to stringent safety protocols is not merely a recommendation but a necessity.

Core Protective Measures: Your Immediate PPE Protocol

This section outlines the minimum PPE requirements for any procedure involving the handling of this compound. The causality behind each selection is to create a comprehensive barrier against potential exposure routes: inhalation, dermal contact, and ocular exposure.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure to MINP. The selection of appropriate gloves is therefore critical.

  • Recommended Glove Material: Nitrile gloves are the recommended choice for handling this compound. Studies on similar phthalates, such as n-Dibutyl Phthalate, have shown that nitrile gloves provide excellent resistance, with breakthrough times exceeding 480 minutes.

  • Alternative Glove Materials: While nitrile is preferred, Butyl rubber and Viton® may also offer adequate protection. However, specific breakthrough time data for MINP on these materials is less readily available. Always consult the glove manufacturer's chemical resistance guide for specific information.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if compromised. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

The potential for splashes or the generation of aerosols during handling necessitates robust eye and face protection.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement for all tasks involving MINP.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated MINP, a full-face shield worn over safety glasses is mandatory. This provides a broader area of protection for the entire face.

Body Protection: Preventing Contamination of Personal Clothing

To prevent the contamination of personal clothing and subsequent skin exposure, appropriate body protection is required.

  • Standard Laboratory Attire: A standard, fully-fastened laboratory coat is required for all procedures.

  • Increased Risk Procedures: For tasks with a higher potential for significant splashes or spills, a chemical-resistant apron worn over the laboratory coat is recommended.

Respiratory Protection: A Precautionary Approach

While MINP has low volatility at room temperature, the potential for aerosol generation during certain procedures warrants a cautious approach to respiratory protection.

  • Engineering Controls as Primary Defense: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood. All procedures with the potential to generate aerosols should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls are not feasible or are insufficient to maintain exposure below established limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.

Occupational Exposure Limits: A Conservative Approach

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies like OSHA or NIOSH, a conservative approach is warranted due to its classification as a reproductive and developmental toxicant. For procedural guidance, laboratory personnel should adhere to the established OELs for similar, well-studied phthalates.

Phthalate CompoundRegulatory BodyExposure Limit (8-hour TWA)
Diethyl Phthalate (DEP)NIOSH REL5 mg/m³[2][6]
Diethyl Phthalate (DEP)OSHA PEL5 mg/m³[2][7][8]
Dibutyl Phthalate (DBP)OSHA PEL5 mg/m³[9][10]
Di-sec octyl phthalateOSHA PEL5 mg/m³[11]

TWA: Time-Weighted Average

Given the toxicological profile of MINP, maintaining airborne concentrations well below the 5 mg/m³ threshold established for other phthalates is a prudent and required practice within our laboratories.

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as the procedures for its use. Follow these steps meticulously to prevent cross-contamination.

Donning (Putting On) PPE

Donning_Procedure cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Don Lab Coat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Safety Glasses/Goggles Respirator->Goggles FaceShield 4. Don Face Shield (if required) Goggles->FaceShield Gloves 5. Don Gloves (over cuffs of lab coat) FaceShield->Gloves Doffing_Procedure cluster_sequence Doffing Sequence Gloves 1. Remove Gloves (Glove-in-glove or bird beak technique) FaceShield 2. Remove Face Shield (handle by the headband) Gloves->FaceShield Goggles 3. Remove Goggles/Safety Glasses (handle by the earpieces) FaceShield->Goggles LabCoat 4. Remove Lab Coat (roll inside out) Goggles->LabCoat Respirator 5. Remove Respirator (if worn) LabCoat->Respirator Wash 6. Wash Hands Thoroughly Respirator->Wash

Figure 2: Step-by-step PPE doffing sequence.
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands (e.g., glove-in-glove or "bird beak" method).

  • Face Shield/Goggles: Remove your face shield or goggles from the back by lifting the headband or earpieces.

  • Lab Coat: Unfasten your lab coat and peel it away from your body, rolling it inside out as you remove it.

  • Respirator (if worn): Remove your respirator without touching the front of the mask.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and other materials contaminated with this compound must be managed as hazardous waste.

  • Waste Segregation: All contaminated materials, including gloves, disposable lab coats, and any absorbent materials used for spills, must be placed in a designated, clearly labeled hazardous waste container. [12][13]* Waste Container: The container must be made of a material compatible with MINP, be kept closed except when adding waste, and be located in a designated satellite accumulation area within the laboratory.

  • RCRA Waste Codes: While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may exhibit hazardous characteristics. Some phthalates are listed with specific "U" codes (e.g., Dibutyl phthalate - U069, Diethyl phthalate - U088, Dimethyl phthalate - U102, Di-n-octyl phthalate - U107). [3][14][15]In the absence of a specific listing for MINP, a hazardous waste determination must be conducted. Given its toxicological profile, it is prudent to manage it as hazardous waste.

  • Disposal Procedure: Follow all institutional and local regulations for the disposal of chemical hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of MINP or contaminated materials in the regular trash or down the drain. [16] By adhering to these protocols, we can ensure a safe working environment and continue our vital research with confidence and integrity. Your diligence in these practices is paramount to our collective safety.

References

  • DIETHYL PHTHALATE | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 27, 2026, from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved January 27, 2026, from [Link]

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  • This compound. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

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  • On endocrine disruption at the workplace – how to get from suggestive to conclusive evidence? - PMC - NIH. (2020, April 16). Retrieved January 27, 2026, from [Link]

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  • Phthalates - ECHA - European Union. (n.d.). Retrieved January 27, 2026, from [Link]

  • Endocrine Disrupting Chemicals - OSHwiki | European Agency for Safety and Health at Work - EU-OSHA. (2017, May 29). Retrieved January 27, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 27, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.